15-Pgdh-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H22N4O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-methyl-6-[7-(piperidine-1-carbonyl)quinoxalin-2-yl]isoquinolin-1-one |
InChI |
InChI=1S/C24H22N4O2/c1-27-12-9-16-13-17(5-7-19(16)24(27)30)22-15-25-20-8-6-18(14-21(20)26-22)23(29)28-10-3-2-4-11-28/h5-9,12-15H,2-4,10-11H2,1H3 |
InChI Key |
URHPFANOQLIROT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC(=C2)C3=CN=C4C=CC(=CC4=N3)C(=O)N5CCCCC5 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of 15-PGDH Inhibitors: A Technical Guide
An In-depth Exploration of a Novel Therapeutic Strategy for Tissue Regeneration and Disease Modulation
Executive Summary
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2), a critical lipid mediator in a wide array of physiological and pathological processes. The inhibition of 15-PGDH has emerged as a promising therapeutic strategy to elevate endogenous PGE2 levels, thereby promoting tissue repair, modulating immune responses, and combating diseases characterized by a decline in regenerative capacity. This technical guide provides a comprehensive overview of the discovery and development of 15-PGDH inhibitors, detailing their mechanism of action, key experimental validation, and therapeutic potential. It is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, regenerative medicine, and oncology.
Introduction: 15-PGDH as a Therapeutic Target
Prostaglandin E2 (PGE2) is a potent signaling molecule involved in inflammation, immune regulation, cell proliferation, and tissue homeostasis. Its biological effects are mediated through four G protein-coupled receptors: EP1, EP2, EP3, and EP4, which trigger distinct downstream signaling cascades.[1] The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) acts as a critical negative regulator of PGE2 signaling by catalyzing the oxidation of the 15-hydroxyl group of PGE2 to a ketone, rendering it biologically inactive.[2]
Downregulation or loss of 15-PGDH has been observed in various cancers, suggesting its role as a tumor suppressor.[3][4] Conversely, enhancing PGE2 signaling by inhibiting 15-PGDH has been shown to promote tissue regeneration in multiple organs, including the bone marrow, colon, and liver.[5] This has led to the development of small molecule inhibitors of 15-PGDH as a novel therapeutic approach for a range of conditions, including inflammatory bowel disease, hematopoietic recovery after transplantation, and age-related decline in muscle function.[6][7][8]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of 15-PGDH inhibitors is the prevention of PGE2 degradation, leading to its localized accumulation and enhanced signaling through its cognate EP receptors. This amplified signaling can have diverse cellular effects depending on the tissue context and the predominant EP receptors expressed.
Discovery and Characterization of this compound
While "this compound" is a generic placeholder, this section will use the well-characterized inhibitor SW033291 as a representative example to illustrate the discovery and development process.
High-Throughput Screening and Lead Identification
The discovery of potent 15-PGDH inhibitors often begins with high-throughput screening (HTS) of large chemical libraries. A common assay measures the enzymatic activity of recombinant human 15-PGDH by monitoring the reduction of NAD+ to NADH, which produces a fluorescent signal.[9] Hits from the HTS are then subjected to further validation and characterization to confirm their inhibitory activity and determine their potency.
In Vitro Characterization
The lead compounds are extensively profiled in a series of in vitro assays to determine their biochemical and cellular activity.
Table 1: In Vitro Activity of Representative 15-PGDH Inhibitors
| Compound | Target | Assay Type | IC50 | Ki | Cell-Based Assay (A549 cells) | Reference |
| SW033291 | 15-PGDH | Enzymatic | 1.5 nM | 0.1 nM | 3.5-fold increase in PGE2 at 500 nM | [5][10] |
| (+)-SW209415 | 15-PGDH | Enzymatic | Potent (not specified) | Not specified | Not specified | [11] |
| HW201877 | 15-PGDH | Enzymatic | 3.6 nM | Not specified | 4.8-fold increase in PGE2 | [12] |
| MF-300 | 15-PGDH | Enzymatic | Not specified | Not specified | Raises PGE2 levels | [7] |
In Vivo Characterization
Promising inhibitors are then evaluated in animal models to assess their pharmacokinetic properties and in vivo efficacy.
Table 2: In Vivo Efficacy of SW033291 in Murine Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Bone Marrow Transplantation | 10 mg/kg, i.p., twice daily | Accelerated hematopoietic recovery | [5] |
| DSS-Induced Colitis | 10 mg/kg, i.p., daily | Reduced colitis severity and ulceration | [5] |
| Partial Hepatectomy | 10 mg/kg, i.p., daily | Enhanced liver regeneration | [5] |
| Aged Mice | Not specified | Improved muscle strength | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are representative protocols for key experiments in the development of 15-PGDH inhibitors.
15-PGDH Enzymatic Assay
This protocol is adapted from commercially available inhibitor screening kits.[9]
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20, 0.1 mM DTT.
-
Recombinant human 15-PGDH is diluted in Assay Buffer to the desired concentration (e.g., 5 nM).
-
NAD+ is prepared in Assay Buffer to a final concentration of 150 µM.
-
PGE2 substrate is prepared in Assay Buffer to a final concentration of 20 µM.
-
Test inhibitors are serially diluted in DMSO and then in Assay Buffer.
-
-
Assay Procedure (96-well plate format) :
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of diluted inhibitor or vehicle control (DMSO).
-
Add 20 µL of 15-PGDH enzyme solution.
-
Incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of a pre-mixed solution of NAD+ and PGE2.
-
Immediately measure the fluorescence (Excitation: 340 nm, Emission: 445 nm) every 30 seconds for 5-10 minutes.
-
-
Data Analysis :
-
The rate of NADH production is determined from the linear portion of the fluorescence curve.
-
IC50 values are calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular PGE2 Measurement Assay (A549 cells)
This protocol is based on methods used to assess the cellular activity of 15-PGDH inhibitors.[14]
-
Cell Culture :
-
A549 human lung adenocarcinoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure :
-
Seed A549 cells in 24-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing Interleukin-1β (IL-1β) to stimulate PGE2 production.
-
Add serial dilutions of the 15-PGDH inhibitor or vehicle control.
-
Incubate for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
-
PGE2 Quantification :
-
PGE2 levels in the supernatant are quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Briefly, the supernatant competes with a fixed amount of HRP-labeled PGE2 for a limited number of binding sites on a monoclonal antibody. The amount of bound HRP-labeled PGE2 is inversely proportional to the concentration of PGE2 in the sample and is determined by measuring the absorbance after the addition of a substrate.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
This is a widely used model to evaluate the efficacy of anti-inflammatory and tissue-protective agents.[15][16]
-
Animal Model :
-
8-10 week old C57BL/6 mice are typically used.
-
-
Induction of Colitis :
-
Mice are provided with drinking water containing 2.5-3% (w/v) DSS for 5-7 consecutive days. Control mice receive regular drinking water.
-
-
Treatment :
-
The 15-PGDH inhibitor (e.g., SW033291 at 10 mg/kg) or vehicle is administered daily via intraperitoneal (i.p.) injection, starting from the first day of DSS administration.
-
-
Monitoring and Endpoint Analysis :
-
Mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).
-
At the end of the study, mice are euthanized, and the colons are collected.
-
Colon length is measured, and tissue samples are taken for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Colon tissue can also be homogenized to measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration and cytokine levels.
-
Experimental and Logical Workflows
Visualizing the workflow of inhibitor development and the logic behind the therapeutic strategy is essential for a clear understanding.
Future Directions and Conclusion
The development of 15-PGDH inhibitors represents a significant advancement in the field of regenerative medicine and offers a novel approach to treating a variety of diseases. Early clinical trials with compounds like MF-300 for sarcopenia are underway, and the results will be crucial in validating this therapeutic strategy in humans.[17] Future research will likely focus on developing inhibitors with improved pharmacokinetic profiles, exploring their efficacy in a broader range of indications, and understanding the long-term consequences of sustained PGE2 elevation.
References
- 1. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
- 2. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 3. Protocol for performing consecutive bone marrow transplants in mice to study the role of marrow niche in supporting hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arborassays.com [arborassays.com]
- 6. socmucimm.org [socmucimm.org]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Bone Marrow Transplantation in Mice to Study the Role of Hematopoietic Cells in Atherosclerosis | Springer Nature Experiments [experiments.springernature.com]
- 9. Video: Bone Marrow Transplantation Procedures in Mice to Study Clonal Hematopoiesis [jove.com]
- 10. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 16. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI Insight - 15-PGDH inhibition activates the splenic niche to promote hematopoietic regeneration [insight.jci.org]
The Structure-Activity Relationship of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the degradation of prostaglandins, making it a critical regulator of inflammatory processes, tissue regeneration, and cell growth.[1][2] Inhibition of 15-PGDH has emerged as a promising therapeutic strategy for a variety of conditions, including tissue damage, hair loss, and certain cancers.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of known 15-PGDH inhibitors, presents detailed experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows.
Introduction to 15-PGDH and its Inhibition
15-PGDH catalyzes the NAD+-dependent oxidation of the 15-hydroxyl group of prostaglandins, such as prostaglandin E2 (PGE2), to their inactive 15-keto metabolites.[1][5] This enzymatic activity tightly controls the intracellular levels of prostaglandins, which are potent lipid mediators involved in a myriad of physiological and pathological processes.[2][6] Dysregulation of 15-PGDH activity has been implicated in the progression of various diseases.[2] Consequently, the development of potent and selective 15-PGDH inhibitors is an area of intense research.[4][6] Early inhibitors were identified from existing drugs, such as the thiazolidinedione class of PPARγ agonists, but suffered from off-target effects.[1][2] More recent efforts, including quantitative high-throughput screening (qHTS), have led to the discovery of novel, highly potent, and selective chemotypes.[6]
Key Chemotypes and Structure-Activity Relationship (SAR)
The development of 15-PGDH inhibitors has led to the identification of several distinct chemical scaffolds with varying potencies and properties. The SAR for these core structures is summarized below.
Thiazolidinedione Analogs
The thiazolidinedione scaffold, originally developed for PPARγ activity, was one of the first recognized classes of 15-PGDH inhibitors.[1]
-
Core Scaffold: The thiazolidine-2,4-dione ring is essential for activity.
-
Substitutions: Modifications on the benzylidene moiety have been extensively explored to enhance potency and selectivity. For example, the addition of a second phenyl group and a carboxylic acid in compound 4 (a rhodanine alkylidene) resulted in an IC50 of 120 nM.[7] Further optimization by introducing different substituents on the phenyl rings led to compounds with nanomolar potency.[8]
Imidazopyridine and Related Heterocycles
Quantitative high-throughput screening identified a series of imidazopyridines as potent 15-PGDH inhibitors.[2]
-
Core Scaffold: The imidazo[1,2-a]pyridine core is a key feature of this class.
-
SAR: Structure-activity relationship studies on this scaffold led to the identification of ML148 , a potent and selective inhibitor with an IC50 of 56 nM.[9] The specific substitution patterns on the imidazopyridine ring are crucial for high-affinity binding.
Thienopyridine Derivatives (e.g., SW033291)
A high-throughput chemical screen identified SW033291 as a highly potent inhibitor of 15-PGDH.[5][10][11] This compound and its analogs have demonstrated significant in vivo activity in promoting tissue regeneration.[7][10][12][13]
-
Core Scaffold: The thieno[2,3-b]pyridine core is central to the activity of this series.
-
Key Interactions: Molecular docking studies suggest that the sulfoxide side chain of SW033291 plays a crucial role in binding, forming hydrogen bonds with Ser138 and Tyr151 in the enzyme's active site.[5][11][14] The R-enantiomer of the sulfoxide is more active than the S-enantiomer.[14]
-
Optimization: Analogs of SW033291 have been synthesized to improve physicochemical properties such as solubility, while maintaining high potency.[7][12]
Quantitative Data Summary
The following tables summarize the in vitro potency of key 15-PGDH inhibitors from different chemical series.
| Compound | Chemo-type | IC50 (nM) | Ki (nM) | Reference |
| Ciglitazone | Thiazolidinedione | 2700 | - | [6] |
| CT-8 | Thiazolidinedione | 51 | ~90 | [1][6] |
| Compound 2 | Thiazolidinedione Analog | 25 | - | [8] |
| Compound 3 | Thiazolidinedione Analog | 8 | - | [8] |
| Compound 4 | Thiazolidinedione Analog | 19 | - | [8] |
| Compound 28 | Thiazolidinedione Analog | 20 | - | [15] |
| ML148 | Imidazopyridine | 19 | - | [11][16] |
| Compound 61 | Imidazopyridine | 25 | 5 | [2] |
| SW033291 | Thienopyridine | 2.2 | 0.1 | [7][9][10][12] |
| (R)-1 (SW033291) | Thienopyridine | - | - | [7] |
| 15-PGDH-IN-1 | Tetrahydro-1H-cyclopropa[c][1][5]naphthyridine | 3 | - | [9] |
| HW201877 | Tetrahydro-1H-cyclopropa[c][1][5]naphthyridine | 3.6 | - | [17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of 15-PGDH inhibitors.
In Vitro 15-PGDH Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human 15-PGDH.
-
Principle: The assay quantifies the conversion of NAD+ to NADH, which is coupled to the oxidation of a prostaglandin substrate (e.g., PGE2). The increase in NADH is monitored by fluorescence.[3]
-
Reagents:
-
Recombinant human 15-PGDH enzyme
-
NAD+
-
Prostaglandin E2 (PGE2) substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Add assay buffer, NAD+, and the test compound to a microplate well.
-
Initiate the reaction by adding the 15-PGDH enzyme.
-
Incubate for a defined period at a controlled temperature.
-
Start the enzymatic reaction by adding the PGE2 substrate.
-
Monitor the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a plate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based PGE2 Induction Assay
This assay assesses the ability of a 15-PGDH inhibitor to increase PGE2 levels in a cellular context.
-
Principle: Cells that endogenously express 15-PGDH, such as A549 lung cancer cells, are stimulated to produce PGE2. Inhibition of 15-PGDH leads to an accumulation of PGE2 in the cell culture medium, which is then quantified.[1][7]
-
Cell Line: A549 adenocarcinoma cells are commonly used.[7]
-
Procedure:
-
Plate A549 cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the test compound at various concentrations.
-
Stimulate PGE2 production by adding a pro-inflammatory agent, such as interleukin 1β (IL-1β).[7]
-
Incubate for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit.
-
Express the results as a fold-increase in PGE2 levels compared to a vehicle-treated control.[7]
-
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in liver microsomes, providing an early indication of its pharmacokinetic properties.
-
Principle: The test compound is incubated with liver microsomes, and the decrease in its concentration over time is measured.
-
Reagents:
-
Liver microsomes (e.g., rat, human)
-
NADPH regenerating system
-
Phosphate buffer
-
Test compound
-
-
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system.
-
Add the test compound to the microsome solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30 minutes).
-
Quench the reaction in the aliquots (e.g., with acetonitrile).
-
Analyze the concentration of the remaining parent compound in each aliquot by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) of the compound.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological context and experimental procedures can aid in understanding the role of 15-PGDH and the methods used to study its inhibitors.
Prostaglandin E2 Signaling and Degradation
The following diagram illustrates the synthesis of PGE2, its signaling through EP receptors, and its degradation by 15-PGDH.
Caption: PGE2 synthesis, signaling, and degradation pathway.
Experimental Workflow for 15-PGDH Inhibitor Screening
The following diagram outlines a typical workflow for the identification and characterization of 15-PGDH inhibitors.
Caption: Workflow for 15-PGDH inhibitor discovery and characterization.
Conclusion
The study of 15-PGDH inhibitors has rapidly advanced from the initial identification of off-target activities of existing drugs to the discovery of highly potent and selective small molecules. The diverse chemical scaffolds, including thiazolidinediones, imidazopyridines, and thienopyridines, provide multiple avenues for further optimization. A thorough understanding of the SAR, coupled with robust in vitro and cell-based assays, is essential for the development of novel 15-PGDH inhibitors with therapeutic potential. The protocols and workflows detailed in this guide provide a framework for researchers in this exciting field.
References
- 1. Structure-Activity Relationship Studies and Biological Characterization of Human NAD+-dependent 15-Hydroxyprostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. "Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates t" by Yongyou Zhang, Amar Desai et al. [mds.marshall.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 15-PGDH inhibitor(Humanwell Healthcare) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Introduction: 15-PGDH as a Therapeutic Target
An In-Depth Technical Guide to the In Vitro Target Validation of 15-Pgdh-IN-1
For Researchers, Scientists, and Drug Development Professionals
15-hydroxyprostaglandin dehydrogenase (15-PGDH or HPGD) is the primary enzyme responsible for the catabolism and inactivation of prostaglandins, particularly Prostaglandin E2 (PGE2).[1][2][3] It functions by catalyzing the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, a modification that drastically reduces their biological activity.[3][4][5] The interplay between prostaglandin synthesis, driven by cyclooxygenase (COX) enzymes, and their degradation by 15-PGDH is critical for maintaining tissue homeostasis.[6][7]
Dysregulation of 15-PGDH expression is implicated in various pathological conditions. Reduced expression of 15-PGDH is observed in several cancers, including colon, lung, and breast cancer, where the resulting accumulation of PGE2 can promote tumorigenesis.[1][8] Conversely, inhibiting 15-PGDH has emerged as a promising therapeutic strategy to enhance tissue regeneration and repair.[4][9][10] By blocking PGE2 degradation, 15-PGDH inhibitors can elevate local PGE2 levels, which promotes the expansion and activity of tissue stem cells in various organs, including the bone marrow, colon, and liver.[4] This makes 15-PGDH a compelling target for drug development in regenerative medicine and oncology.
This compound is a potent and orally active inhibitor of 15-PGDH, demonstrating inhibition of recombinant human 15-PGDH with an IC50 value of 3 nM.[1] This guide provides a comprehensive overview of the core in vitro methodologies required to validate the mechanism, potency, and cellular activity of this compound, establishing its credentials as a selective and effective modulator of the PGE2 signaling pathway.
Mechanism of Action of this compound
The primary mechanism of action for this compound is the direct inhibition of the enzymatic activity of 15-PGDH. By binding to the enzyme, it prevents the catalytic conversion of PGE2 to its inactive metabolite, 15-keto-PGE2. This leads to an accumulation of intracellular and extracellular PGE2, thereby amplifying its downstream signaling effects through its cognate receptors (EP1-4).[2] The inhibition of 15-PGDH by a related compound, SW033291, was found to be non-competitive with respect to PGE2, suggesting it may not bind directly at the substrate-binding site.[4][11]
In Vitro Target Validation: Experimental Protocols
A rigorous in vitro validation process is essential to confirm that a compound engages its intended target with high potency and selectivity, and elicits the desired biological response in a cellular context. The following sections detail the core assays for validating this compound.
Biochemical Assay: Direct Enzyme Inhibition
This assay directly quantifies the ability of this compound to inhibit the enzymatic activity of purified, recombinant human 15-PGDH. The assay measures the rate of conversion of the cofactor NAD+ to NADH, which is produced during the oxidation of a prostaglandin substrate. The formation of NADH can be monitored by measuring the increase in fluorescence.[12]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5-9.0, containing 0.1 mM DTT and 0.01% Tween 20.[8][13]
-
Recombinant Human 15-PGDH: Dilute to a final concentration of approximately 3-6 nM in cold Assay Buffer immediately before use.[4][14]
-
Cofactor Solution: Prepare a solution of β-Nicotinamide adenine dinucleotide (NAD+) at a final concentration of 150-250 µM in Assay Buffer.
-
Substrate Solution: Prepare Prostaglandin E2 (PGE2) or Prostaglandin F2α (PGF2α) at a final concentration of 5-40 µM in Assay Buffer.[13]
-
Inhibitor Solution: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), followed by a final dilution in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the inhibitor solution (or solvent for control wells) to each well.
-
Add 10 µL of the NAD+ solution.
-
Add 10 µL of the diluted 15-PGDH enzyme solution to all wells except the "no enzyme" blank. Add 10 µL of Assay Buffer to the blank wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the PGE2 substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 445-485 nm) every 30-60 seconds for 15-30 minutes.[13]
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence curve.
-
Normalize the data by setting the average velocity of the solvent control wells to 100% activity and the "no enzyme" blank to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Inhibitor Data:
| Compound | IC50 (nM) | Ki (nM) | Mechanism |
| This compound | 3 | N/A | N/A |
| SW033291 | 1.5[13] | 0.1[4] | Non-competitive (vs. PGE2)[4] |
| ML148 | 56[1] | N/A | Uncompetitive[7] |
| 15-PGDH-IN-2 | 0.274[1] | N/A | N/A |
| 15-PGDH-IN-4 | 1.2[1] | N/A | N/A |
| HW201877 | 3.6[1] | N/A | N/A |
Cell-Based Assay: Quantifying Cellular Target Modulation
This assay validates that this compound can access and inhibit 15-PGDH within a cellular environment, leading to the expected biological outcome: an increase in PGE2 levels. Human lung adenocarcinoma A549 cells are a commonly used model as they express 15-PGDH and can be stimulated to produce PGE2.[4][14]
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS).
-
Seed cells into 24-well plates at a density that allows them to reach ~80-90% confluency on the day of the experiment.
-
-
Stimulation and Inhibition:
-
The following day, replace the culture medium with serum-free medium.
-
Stimulate PGE2 production by treating the cells with Interleukin-1β (IL-1β) at a final concentration of 1 ng/mL for 1 hour.
-
Remove the stimulation media and add fresh serum-free media containing serial dilutions of this compound (or solvent control).
-
-
Sample Collection and Analysis:
-
Incubate the cells with the inhibitor for a defined period (e.g., 6-24 hours).
-
Collect the cell culture supernatant from each well.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of PGE2 for each condition.
-
Normalize the data by expressing the PGE2 concentration in inhibitor-treated wells as a fold-increase over the solvent control wells.
-
Plot the fold-increase in PGE2 versus the logarithm of the inhibitor concentration to determine the EC50 value (the concentration that produces 50% of the maximal effect).
-
Representative Cellular Activity Data:
| Compound | Cell Line | EC50 (nM) | Max. PGE2 Increase |
| SW033291 | A549 | ~75[4] | 3.5-fold[4] |
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique used to verify direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in an increased melting temperature (Tm). This shift in thermal stability is then measured. Thermal shift assays have confirmed that the related inhibitor SW033291 directly binds to and stabilizes the 15-PGDH protein.[4]
Experimental Protocol (Conceptual):
-
Cell Treatment:
-
Culture an appropriate cell line (e.g., A549) to high density.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Treat one aliquot of the cell suspension with a saturating concentration of this compound and another with a vehicle control. Incubate for 1 hour.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Immediately cool the samples on ice.
-
-
Lysis and Protein Separation:
-
Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or sonication).
-
Separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction) from each sample.
-
Analyze the amount of soluble 15-PGDH remaining at each temperature point using Western blotting with a specific anti-15-PGDH antibody.
-
Quantify the band intensities and plot them against the temperature for both the vehicle- and inhibitor-treated samples.
-
The resulting curves represent the melting curves of the protein. A shift in the curve to the right for the inhibitor-treated sample indicates target engagement and stabilization.
-
Conclusion
The in vitro validation of this compound through biochemical, cell-based, and target engagement assays provides a robust and multi-faceted confirmation of its intended function. By demonstrating potent, direct inhibition of 15-PGDH (biochemical assay), effective modulation of the PGE2 pathway in a cellular context (cell-based assay), and direct binding to the target protein in situ (CETSA), researchers can establish a strong foundation for advancing this compound into more complex preclinical and clinical studies. This systematic approach ensures that the observed biological effects are directly attributable to the on-target activity of the inhibitor, a critical step in the drug development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 11. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 14. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 15-Pgdh-IN-1 on Prostaglandin E2 Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin E2 (PGE2), a pivotal lipid signaling molecule, governs a wide array of physiological and pathological processes, including inflammation, tissue regeneration, and tumorigenesis. Its cellular and systemic concentrations are meticulously regulated, primarily through a balance between its synthesis, mediated by cyclooxygenase (COX) enzymes, and its degradation. The primary catalyst for PGE2 catabolism is the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Inhibition of 15-PGDH has emerged as a promising therapeutic strategy to elevate endogenous PGE2 levels, thereby potentiating its beneficial effects in various disease models. This technical guide provides an in-depth analysis of the effects of 15-Pgdh-IN-1, a potent and specific small-molecule inhibitor of 15-PGDH, on PGE2 levels. We will delve into the quantitative impact of this inhibitor, detail the experimental methodologies for its characterization, and visualize the intricate signaling pathways it modulates.
Introduction to 15-PGDH and its Role in PGE2 Metabolism
Prostaglandin E2 is synthesized from arachidonic acid by the sequential action of COX-1 or COX-2 and prostaglandin E synthases.[1][2] Its biological activity is terminated through enzymatic degradation, with 15-PGDH catalyzing the rate-limiting step: the oxidation of the 15-hydroxyl group to a ketone, yielding the inactive metabolite 15-keto-PGE2.[2][3][4] This rapid degradation ensures a tight control over PGE2 signaling. Elevated expression and activity of 15-PGDH are associated with reduced PGE2 levels and have been implicated in the pathophysiology of various conditions, including age-related muscle atrophy and certain cancers.[3][5] Conversely, inhibition of 15-PGDH presents a therapeutic window to augment PGE2 signaling and promote tissue repair and regeneration.[1][6]
Quantitative Effects of this compound on PGE2 Levels
The administration of 15-PGDH inhibitors, such as the well-characterized compound SW033291 (often used as a representative 15-PGDH inhibitor in the literature), leads to a significant and measurable increase in PGE2 concentrations in both in vitro and in vivo settings.
In Vivo Studies
Systemic or localized administration of 15-PGDH inhibitors in murine models has consistently demonstrated a marked elevation of PGE2 in various tissues.
| Tissue | Animal Model | Treatment | Fold Increase in PGE2 | Reference |
| Bone Marrow | Wild-type mice | 10 mg/kg SW033291 (IP injection) | ~2-fold | [1] |
| Colon | Wild-type mice | 10 mg/kg SW033291 (IP injection) | ~2-fold | [1] |
| Lung | Wild-type mice | 10 mg/kg SW033291 (IP injection) | ~2-fold | [1] |
| Liver | Wild-type mice | 10 mg/kg SW033291 (IP injection) | ~2-fold | [1] |
| Aged Muscle | Aged mice | Daily SW033291 (IP injection) for 1 month | Restored to levels of young muscle | [3] |
| Pancreatic Tumor Microenvironment | 15-pgdh+/- mice | Orthotopic transplantation of Panc02 cells | Dramatic accumulation | [7] |
| Bone Marrow | Aged 15-PGDH KO mice | Genetic knockout | 1.77-fold | [8] |
| Spleen | Aged 15-PGDH KO mice | Genetic knockout | 1.65-fold | [8] |
| Lung | Aged 15-PGDH KO mice | Genetic knockout | 1.39-fold | [8] |
| Colon | Aged 15-PGDH KO mice | Genetic knockout | 1.83-fold | [8] |
In Vitro Studies
Treatment of cultured cells with 15-PGDH inhibitors also results in a significant increase in PGE2 levels in the cell culture supernatant.
| Cell Line | Treatment | Fold Increase in PGE2 | Reference |
| A549 | 500 nM SW033291 | ~3.5-fold | [1] |
| PK-8 | SW033291 (concentration not specified) | Significant increase | [5] |
Experimental Protocols
In Vivo Murine Studies of 15-PGDH Inhibition
Objective: To determine the effect of a 15-PGDH inhibitor on PGE2 levels in various tissues.
Materials:
-
15-PGDH inhibitor (e.g., SW033291)
-
Vehicle (e.g., DMSO, saline)
-
Wild-type or specific mouse models (e.g., aged mice)
-
Standard animal housing and handling equipment
-
Surgical tools for tissue harvesting
-
Liquid nitrogen for snap-freezing tissues
-
LC-MS/MS system for PGE2 quantification
Protocol:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.
-
Inhibitor Preparation: Dissolve the 15-PGDH inhibitor in a suitable vehicle at the desired concentration.
-
Administration: Administer the inhibitor or vehicle to the mice via the desired route (e.g., intraperitoneal injection). A common dosage for SW033291 is 10 mg/kg.[1][9]
-
Time Course: Euthanize mice at specific time points after administration (e.g., 3 hours post-injection) to assess the acute effects on PGE2 levels.[1] For chronic studies, daily administration for a specified period (e.g., one month) may be required.[3]
-
Tissue Harvesting: Immediately following euthanasia, dissect the tissues of interest (e.g., bone marrow, colon, lung, liver, muscle).
-
Sample Preparation: Snap-freeze the tissues in liquid nitrogen to halt enzymatic activity. Tissues should then be homogenized and proteins precipitated.
-
PGE2 Quantification: Measure PGE2 levels in the tissue lysates using a sensitive and specific method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
In Vitro Cell Culture Studies
Objective: To assess the effect of a 15-PGDH inhibitor on PGE2 levels in cultured cells.
Materials:
-
Cell line of interest (e.g., A549)
-
Cell culture medium and supplements
-
15-PGDH inhibitor
-
Vehicle (e.g., DMSO)
-
Cell culture plates
-
ELISA kit or LC-MS/MS system for PGE2 quantification
Protocol:
-
Cell Seeding: Plate the cells at a desired density in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Treatment: Treat the cells with varying concentrations of the 15-PGDH inhibitor or vehicle dissolved in the cell culture medium.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit or by LC-MS/MS.
Signaling Pathways and Experimental Workflows
PGE2 Metabolism and the Action of this compound
The following diagram illustrates the core mechanism of PGE2 degradation and how this compound intervenes.
Caption: Mechanism of this compound action on PGE2 metabolism.
Downstream Signaling Cascades Activated by Elevated PGE2
The increase in PGE2 resulting from 15-PGDH inhibition activates several downstream signaling pathways, primarily through its interaction with EP receptors. The PGE2/EP4 axis is particularly well-documented.
Caption: Downstream signaling pathways modulated by 15-PGDH inhibition.
Experimental Workflow for Assessing the Effects of this compound
The logical flow of an experiment designed to investigate the impact of a 15-PGDH inhibitor is depicted below.
Caption: Logical workflow for studying this compound effects.
Conclusion and Future Directions
The inhibition of 15-PGDH by small molecules such as this compound represents a potent and effective strategy for elevating endogenous levels of prostaglandin E2. The consistent observation of a roughly two-fold increase in PGE2 across various tissues in vivo, as well as significant increases in vitro, underscores the critical role of 15-PGDH in regulating PGE2 homeostasis. The consequent activation of pro-regenerative and anti-atrophic signaling pathways highlights the therapeutic potential of this approach for a range of conditions, from age-related decline to acute tissue injury.
Future research in this area should focus on the long-term safety and efficacy of 15-PGDH inhibitors, the cell-type-specific effects of PGE2 elevation, and the development of tissue-targeted delivery systems to maximize therapeutic benefit while minimizing potential off-target effects. The continued exploration of the intricate downstream effects of modulating this central signaling axis will undoubtedly uncover new therapeutic opportunities.
References
- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of 15‐hydroxyprostaglandin dehydrogenase protects neurons from ferroptosis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Tumor microenvironmental 15‐PGDH depletion promotes fibrotic tumor formation and angiogenesis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15-PGDH regulates hematopoietic and gastrointestinal fitness during aging | PLOS One [journals.plos.org]
- 9. case.edu [case.edu]
15-Pgdh-IN-1: A Technical Guide to Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2). Its role as a negative regulator of tissue repair and regeneration has made it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of 15-Pgdh-IN-1, a potent inhibitor of 15-PGDH. We delve into its specificity and selectivity profile, mechanism of action, and the experimental protocols used for its characterization. While a comprehensive public selectivity panel screening for this compound is not currently available, this guide offers detailed methodologies for assessing its activity and provides context through data on analogous inhibitors.
Introduction to 15-PGDH and its Inhibition
15-PGDH is the primary enzyme responsible for the catabolism and biological inactivation of prostaglandins.[1] By oxidizing the 15-hydroxyl group of prostaglandins to a ketone, it significantly reduces their biological activity.[1] This enzymatic action plays a crucial role in regulating processes such as inflammation, cell proliferation, and tissue regeneration.[2] Inhibition of 15-PGDH leads to an increase in local concentrations of prostaglandins like PGE2, which has been shown to promote the regeneration of various tissues, including bone marrow, colon, and liver.[3]
This compound: Potency and Mechanism of Action
This compound is a potent and orally active inhibitor of 15-PGDH. It exhibits strong inhibitory activity against recombinant human 15-PGDH with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.
Mechanism of Action
The primary mechanism of action for this compound is the direct inhibition of the 15-PGDH enzyme. By blocking the catalytic activity of 15-PGDH, the inhibitor prevents the degradation of PGE2, leading to its accumulation in tissues. This elevated PGE2 level, in turn, enhances signaling pathways that promote tissue repair and regeneration.
Specificity and Selectivity Profile
A comprehensive public selectivity profile for this compound against a broad panel of kinases and other enzymes is not currently available. However, the high potency against 15-PGDH suggests a specific interaction. To provide context, data for the well-characterized and structurally related 15-PGDH inhibitor, SW033291, indicates a high degree of selectivity. SW033291 demonstrated no significant impact on the melting temperature of two other closely related short-chain dehydrogenases and exhibited low cross-reactivity when screened against a large panel of over 320 targets.[2][3]
Quantitative Data on 15-PGDH Inhibitors
The following table summarizes the reported potency of this compound and other notable 15-PGDH inhibitors.
| Inhibitor | Target | Potency (IC50/Ki) | Assay Type |
| This compound | Recombinant Human 15-PGDH | IC50: 3 nM | Biochemical |
| SW033291 | Recombinant Human 15-PGDH | Ki: 0.1 nM | Biochemical |
| ML148 | 15-PGDH | IC50: 56 nM | Biochemical |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity and selectivity of 15-PGDH inhibitors like this compound.
Biochemical Assay for 15-PGDH Activity
This assay measures the enzymatic activity of 15-PGDH by monitoring the production of NADH, a product of the oxidation of prostaglandins.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20
-
Recombinant Human 15-PGDH
-
NAD+ (Nicotinamide adenine dinucleotide)
-
PGE2 (Prostaglandin E2)
-
This compound or other test compounds
-
96-well black microplate
-
Plate reader capable of measuring fluorescence at Ex/Em = 340/485 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NAD+, and PGE2.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding recombinant 15-PGDH to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
Measure the fluorescence intensity at Ex/Em = 340/485 nm to determine the amount of NADH produced.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Cellular Assay for 15-PGDH Activity
This assay measures the ability of a 15-PGDH inhibitor to increase PGE2 levels in a cellular context.
Materials:
-
A549 cells (human lung adenocarcinoma)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Interleukin-1β (IL-1β)
-
This compound or other test compounds
-
PGE2 ELISA kit
-
Cell lysis buffer
Procedure:
-
Seed A549 cells in a 24-well plate and grow to confluency.
-
Treat the cells with the test compound at various concentrations for 1 hour.
-
Stimulate the cells with IL-1β to induce PGE2 production.
-
Incubate for 16-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit according to the manufacturer's instructions.
-
Calculate the fold-increase in PGE2 levels compared to vehicle-treated cells.
Kinase Selectivity Profiling (Proposed)
To determine the selectivity of this compound, it is recommended to screen the compound against a broad panel of kinases. Commercial services offer screening panels that typically cover a large portion of the human kinome.
General Procedure:
-
Submit this compound to a contract research organization (CRO) offering kinase screening services.
-
The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of recombinant kinases.
-
The activity of each kinase is measured in the presence of the compound and compared to a vehicle control.
-
Results are reported as percent inhibition for each kinase.
-
Follow-up dose-response curves are generated for any kinases showing significant inhibition to determine IC50 values.
Cellular Thermal Shift Assay (CETSA) (Proposed)
CETSA is a powerful method to verify target engagement in a cellular environment. Ligand binding can stabilize a target protein, leading to a shift in its thermal denaturation profile.
General Procedure:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble 15-PGDH at each temperature by Western blotting or other quantitative methods.
-
A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Downstream Signaling Pathways
Inhibition of 15-PGDH and the subsequent increase in PGE2 levels activate several downstream signaling pathways that are crucial for tissue regeneration.
-
PGE2-EP Receptor Signaling: Accumulated PGE2 binds to its cognate E-type prostanoid (EP) receptors on the cell surface, initiating intracellular signaling cascades.
-
Induction of Chemokines and Growth Factors: In the bone marrow, increased PGE2 signaling leads to the upregulation of CXCL12 and Stem Cell Factor (SCF), which are critical for the homing and maintenance of hematopoietic stem cells.[4]
-
Wnt Signaling: PGE2 has been shown to augment Wnt signaling, a pathway essential for the maintenance of various tissue stem cell populations.
-
PPARγ Activation: In some contexts, 15-PGDH-derived metabolites can interact with peroxisome proliferator-activated receptor-gamma (PPARγ).
Conclusion
This compound is a highly potent inhibitor of 15-PGDH, a key enzyme in prostaglandin metabolism. Its ability to increase PGE2 levels makes it a valuable tool for research in tissue regeneration and a potential starting point for the development of novel therapeutics. While its comprehensive selectivity profile remains to be publicly detailed, the methodologies outlined in this guide provide a clear path for its further characterization. The high specificity of related compounds suggests that this compound may also possess a favorable selectivity profile. Future studies focusing on broad-panel screening will be crucial to fully elucidate its off-target effects and further validate its potential as a selective chemical probe and therapeutic lead.
References
- 1. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - 15-PGDH inhibition activates the splenic niche to promote hematopoietic regeneration [insight.jci.org]
Preclinical Pharmacology of 15-PGDH Inhibitors: A Technical Guide
Introduction
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the catabolism and inactivation of prostaglandins, particularly Prostaglandin E2 (PGE2). It functions by oxidizing the 15-hydroxyl group of prostaglandins into less active 15-keto metabolites. In numerous physiological and pathological contexts, 15-PGDH acts as a critical negative regulator of prostaglandin signaling.
The therapeutic rationale for inhibiting 15-PGDH is centered on the localized elevation of endogenous PGE2. PGE2 is a potent lipid mediator involved in diverse biological processes, including tissue repair, hematopoietic stem cell (HSC) homeostasis, and inflammation modulation. By blocking its degradation, 15-PGDH inhibitors can amplify the natural pro-reparative signals of PGE2 in injured tissues. This approach has shown significant promise in preclinical models of tissue regeneration, hematopoietic recovery, and other conditions.
15-PGDH-IN-1 is a potent, orally active inhibitor of 15-PGDH, with a reported IC₅₀ value of 3 nM for the recombinant human enzyme. Due to the limited availability of comprehensive preclinical data for this compound in the public domain, this guide will leverage data from SW033291, a structurally distinct, high-affinity 15-PGDH inhibitor that has been extensively characterized. SW033291 serves as a representative molecule to illustrate the preclinical pharmacology and therapeutic potential of this inhibitor class.
In Vitro Pharmacology
The primary in vitro effect of 15-PGDH inhibitors is the direct blockade of the enzyme's catalytic activity. This potency is typically quantified by IC₅₀ (the concentration required for 50% inhibition) and Kᵢ (the inhibitor dissociation constant).
Data Presentation: In Vitro Potency of 15-PGDH Inhibitors
| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) | Notes |
| This compound | Recombinant Human 15-PGDH | 3 | N/A | Orally active. |
| SW033291 | 15-PGDH | 1.5 | 0.1 | High-affinity, non-competitive inhibitor versus PGE2. |
| MF-DH-300 | 15-PGDH | 1.6 | N/A | Increases stem cell proliferation and muscle force. |
| 15-PGDH-IN-4 | Human 15-PGDH | 1.2 | N/A | N/A |
| HW201877 | 15-PGDH | 3.6 | N/A | Orally active, elevates PGE2 levels in A549 cells. |
| ML148 | 15-PGDH | 56 | N/A | Selective inhibitor. |
N/A: Data not available in the cited sources.
Experimental Protocols: Key In Vitro Assays
1. 15-PGDH Enzyme Activity Assay (Fluorometric)
This assay quantifies enzyme activity by monitoring the production of NADH, a fluorescent product of the 15-PGDH-catalyzed oxidation of PGE2.
-
Objective: To determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀).
-
Materials: Recombinant 15-PGDH enzyme, inhibitor compound (e.g., SW033291), NAD⁺, PGE2 substrate, reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20).
-
Procedure:
-
Reactions are prepared in a microplate with specific concentrations of the 15-PGDH enzyme and varying concentrations of the test inhibitor.
-
150 µM NAD⁺ is added to the mixture.
-
The reaction is initiated by adding the substrate, 25 µM PGE2.
-
The plate is incubated at 25°C in a fluorescence plate reader.
-
The generation of NADH is monitored by recording fluorescence at an excitation/emission wavelength of 340 nm/485 nm every 30 seconds for 3 minutes.
-
The rate of NADH production is calculated, and IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular PGE2 Accumulation Assay
This assay measures the ability of an inhibitor to increase PGE2 levels in a cellular context.
-
Objective: To confirm target engagement in cells and determine the EC₅₀ (concentration for 50% of maximal effect).
-
Cell Line: A549 (human lung carcinoma) cells are commonly used.
-
Procedure:
-
Cells are cultured to a suitable confluency.
-
The cells are treated with the inhibitor (e.g., SW033291) at various concentrations for a defined period.
-
Following incubation, cells are lysed, and the concentration of PGE2 in the cell lysate is quantified using a sensitive method like Liquid Chromatography-Mass Spectrometry (LC/MS/MS) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The fold-increase in PGE2 over vehicle-treated control cells is calculated. For SW033291, treatment of A549 cells resulted in a 3.5-fold increase in PGE2 at 500 nM, with an EC₅₀ of approximately 75 nM.
-
In Vivo Pharmacology and Efficacy
The therapeutic potential of 15-PGDH inhibitors has been demonstrated across multiple preclinical animal models, primarily focusing on hematopoietic regeneration and tissue repair.
Hematopoietic Regeneration
Inhibition of 15-PGDH has a profound effect on accelerating hematopoietic recovery following myeloablative injury, such as that induced by total body irradiation (TBI) in bone marrow transplant models.
Caption: Workflow for evaluating 15-PGDH inhibitors in a murine bone marrow transplant (BMT) model.
| Model | Animal Strain | Treatment Protocol | Key Outcomes | Reference |
| Bone Marrow Transplant | C57BL/6J Mice | 5 mg/kg SW033291, IP, twice daily | Accelerated recovery of neutrophils, platelets, and hemoglobin. | |
| Steady-State Hematopoiesis | FVB Mice | 10 mg/kg SW033291, IP (single dose) | ~2-fold increase in PGE2 in bone marrow after 3 hours. | |
| Steady-State Hematopoiesis | C57BL/6J Mice | 10 mg/kg SW033291, IP, twice daily for 3 days | Doubling of peripheral neutrophil counts; 65% increase in marrow SKL cells; 71% increase in marrow SLAM cells. | |
| Splenic Hematopoiesis | C57BL/6J Mice | PGDHi for 5 days (9 injections) | Significant increase in total splenic cellularity and splenic HSPCs (LSK cells). |
-
Objective: To assess the ability of a 15-PGDH inhibitor to accelerate hematopoietic recovery after lethal irradiation and BMT.
-
Animals: 8-10 week old female C57BL/6J mice are typically used as both donors and recipients.
-
Procedure:
-
Myeloablation: Recipient mice receive a lethal dose of total body irradiation (TBI), often administered as a single dose.
-
Transplantation: Within hours of irradiation, recipient mice are intravenously injected with whole bone marrow cells isolated from donor mice.
-
Treatment: Treatment with the 15-PGDH inhibitor (e.g., SW033291 at 5 mg/kg) or vehicle control is initiated. A common regimen is twice-daily intraperitoneal (IP) injections.
-
Monitoring: Mice are monitored daily for survival and weight. Peripheral blood is collected at regular intervals (e.g., days 5, 8, 12, 18 post-transplant) for complete blood counts (CBCs) to assess neutrophil, platelet, and red blood cell recovery.
-
Tissue Injury and Repair
The pro-regenerative effects of 15-PGDH inhibition extend to other tissues, including the colon, liver, and kidney.
| Model | Injury Method | Treatment Protocol | Key Outcomes | Reference |
| Colitis | Dextran Sodium Sulfate (DSS) in drinking water | 10 mg/kg SW033291, IP | Ameliorated disease severity (weight loss, stool consistency, bleeding). | |
| Liver Regeneration | Surgical 2/3 partial hepatectomy | 10 mg/kg SW033291, IP | Markedly increased rate and extent of liver regeneration (liver-to-body weight ratio). | |
| Acute Kidney Injury | Lipopolysaccharide (LPS) injection | SW033291 pretreatment | Improved survival rates and attenuated renal injury markers. | |
| Contrast-Induced AKI | Iodixanol injection | 5 mg/kg SW033291, IP | ~2.5-fold increase in kidney PGE2 levels; significantly reduced serum creatinine, NGAL, and KIM-1. |
-
DSS-Induced Colitis: This model mimics inflammatory bowel disease. Mice are given DSS in their drinking water for several days to induce colon epithelial injury. Treatment with a 15-PGDH inhibitor typically runs concurrently or as a rescue, with endpoints including daily monitoring of weight loss, stool consistency, and bleeding (Disease Activity Index), as well as histological analysis of the colon at necropsy.
-
Partial Hepatectomy: This is a gold-standard model for liver regeneration. Under anesthesia, two-thirds of the mouse liver is surgically resected. The inhibitor is administered, and the rate of regeneration is measured by sacrificing cohorts of animals at different time points and weighing the regenerating liver. The liver-to-body weight ratio is the primary endpoint.
Oncology
15-PGDH is recognized as a tumor suppressor gene, acting as a physiological antagonist to the oncogenic activity of cyclooxygenase-2 (COX-2). While inhibitor studies in oncology are less reported, genetic models and gene restoration studies underscore the target's relevance.
| Model | Cell Line | Method | Key Outcomes | Reference |
| Colon Cancer | 15-PGDH knockout mice (Min mouse model) | Genetic Deletion | 7.6-fold increase in colon tumors compared to wild-type. | |
| Hepatocellular Carcinoma (HCC) Xenograft | Huh7 cells | Stable 15-PGDH overexpression | Tumor weight decreased to ~1/3 of control (0.21g vs 0.75g). | |
| HCC Xenograft | Huh7 cells | Stable 15-PGDH knockdown | Tumor weight increased ~3-fold compared to control (2.31g vs 0.68g). |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for 15-PGDH inhibitors is the prevention of PGE2 degradation. The resulting increase in local PGE2 concentration activates downstream signaling cascades, predominantly through G-protein coupled EP receptors (EP1-4).
Mandatory Visualization: Core Mechanism of 15-PGDH Inhibition
Caption: Inhibition of 15-PGDH blocks PGE2 degradation, increasing its bioavailability to activate EP receptors.
Mandatory Visualization: PGE2 Signaling in the Hematopoietic Stem Cell Niche
Caption: 15-PGDH inhibition elevates PGE2, which acts on EP4 receptors on HSCs and MSCs to promote recovery.
15-PGDH-IN-1 for Tissue Regeneration Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibition as a therapeutic strategy for tissue regeneration, with a specific focus on the potent small molecule inhibitor, 15-Pgdh-IN-1 (also known as SW033291).
Introduction: Targeting PGE2 Degradation for Tissue Repair
Prostaglandin E2 (PGE2) is a critical lipid signaling molecule involved in a wide array of physiological processes, including inflammation, immune regulation, and cell proliferation.[1][2][3] Crucially, PGE2 plays a pivotal role in promoting the healing and regeneration of various tissues following injury.[3][4] Its therapeutic potential, however, is limited by its rapid in vivo degradation. The primary enzyme responsible for the inactivation of PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[5][6]
15-PGDH acts as a negative regulator of tissue repair by catalyzing the oxidation of the 15-hydroxyl group of PGE2, rendering it inactive.[6][7] Studies have shown that genetic knockout of 15-PGDH in mice leads to a twofold increase in basal PGE2 levels in multiple tissues and confers enhanced regenerative capacity in models of colitis, liver resection, and bone marrow transplantation.[5][6] This identifies 15-PGDH as a promising therapeutic target. Inhibiting this enzyme offers a strategy to elevate endogenous PGE2 levels at physiological sites of injury, thereby potentiating the body's natural regenerative responses.[5][6]
The small molecule SW033291 (this compound) is a potent and specific inhibitor of 15-PGDH, identified through a high-throughput chemical screen.[6][8] It has been demonstrated to effectively increase PGE2 levels in vivo and promote tissue regeneration in a variety of preclinical models, making it an invaluable tool for research in regenerative medicine.[4][6][9]
Mechanism of Action: The 15-PGDH/PGE2 Signaling Axis
The fundamental mechanism of 15-PGDH inhibitors is the prevention of PGE2 degradation. By blocking 15-PGDH, inhibitors like SW033291 cause an accumulation of locally produced PGE2 at sites of tissue injury and inflammation.[6]
PGE2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.[1][2] These receptors are expressed on various cell types and activate different downstream signaling pathways:
-
EP1 & EP3: Primarily signal through Gαq and Gαi, leading to increased intracellular calcium and decreased cAMP, respectively.[2]
-
EP2 & EP4: Couple to Gαs, activating adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This pathway is strongly associated with pro-regenerative effects.
The elevation of PGE2 and subsequent activation of its receptors, particularly EP2 and EP4, trigger several key regenerative processes:
-
Stem Cell Activation: PGE2 signaling supports the expansion and differentiation of various tissue stem and progenitor cells, including hematopoietic, intestinal, and cardiac stem cells.[3][6]
-
Wnt Signaling Augmentation: PGE2 can augment the Wnt signaling pathway, a critical pathway for stem cell maintenance and tissue development.[6][10]
-
Immunomodulation: PGE2 can modulate the immune response, for instance, by promoting the switch of macrophages to an anti-inflammatory, pro-reparative M2 phenotype.[1]
-
Angiogenesis: It can stimulate the formation of new blood vessels, which is essential for delivering nutrients and oxygen to the healing tissue.[3]
dot
Caption: Mechanism of 15-PGDH inhibition for tissue regeneration.
Quantitative Data on 15-PGDH Inhibitors
The potency of 15-PGDH inhibitors has been characterized through various in vitro and in vivo studies. SW033291 is a high-affinity inhibitor of the 15-PGDH enzyme.[6] Other potent inhibitors, such as MF-300, have also been developed.[11]
Table 1: In Vitro Potency of Selected 15-PGDH Inhibitors
| Compound | Target | Assay Type | Value | Reference(s) |
| SW033291 | Human 15-PGDH | Dissociation Constant (Ki) | 0.1 nM | [5][6][9] |
| Human 15-PGDH | IC50 vs 6 nM Enzyme | 1.5 nM | [6] | |
| MF-300 | Human 15-PGDH | IC50 | 0.84 nM | [11] |
| Mouse 15-PGDH | IC50 | 1.0 nM | [11] | |
| Rat 15-PGDH | IC50 | 4.0 nM | [11] | |
| Dog 15-PGDH | IC50 | 1.5 nM | [11] |
Table 2: In Vivo Effects of 15-PGDH Inhibition on PGE2 Levels and Tissue Regeneration
| Model System | Treatment | Tissue | Effect on PGE2 | Regenerative Outcome | Reference(s) |
| Wild-type Mice | 10 mg/kg SW033291 | Bone Marrow, Colon, Lung, Liver | ~2-fold increase | N/A | [6] |
| Bone Marrow Transplant (Mice) | SW033291 | Bone Marrow | Increased | 6-day faster hematopoietic reconstitution | [4] |
| DSS-induced Colitis (Mice) | 10 mg/kg SW033291 | Colon | Increased | 2.5-fold increase in crypt cell proliferation (BrdU) | [6] |
| Partial Hepatectomy (Mice) | SW033291 | Liver | Increased | Markedly increased rate and extent of regeneration | [6] |
| Aged Mice (Sarcopenia) | MF-300 (12 wks) | Muscle | Increased | Up to 79% restoration of absolute force to young adult levels | [11] |
| Nerve Crush Injury (Mice) | 15-PGDH inhibitor | Muscle | Increased | 68.7% higher tetanic force 14 days post-injury | [12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments involving 15-PGDH inhibitors.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant 15-PGDH.
-
Principle: 15-PGDH catalyzes the NAD+-dependent oxidation of PGE2 to 15-keto-PGE2. The reaction can be monitored by measuring the increase in NADH fluorescence or absorbance.
-
Reagents:
-
Recombinant human 15-PGDH protein
-
Reaction Buffer: e.g., 100 mM Tris-HCl (pH 9.0)
-
Cofactor: NAD+ (e.g., 2.5 mM)
-
Substrate: PGE2 (e.g., 10 µM)
-
Test compound (e.g., SW033291) dissolved in DMSO
-
-
Procedure:
-
In a 96- or 384-well plate, add recombinant 15-PGDH, NAD+, and the test compound at various concentrations to the reaction buffer.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the PGE2 substrate.
-
Immediately begin kinetic monitoring of the change in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance (340 nm) over time.
-
Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This assay confirms the functional effect of 15-PGDH inhibition in a cellular context, measuring the resulting increase in extracellular PGE2.[5][13]
-
Cell Line: A549 human lung adenocarcinoma cells are commonly used as they express 15-PGDH and can be stimulated to produce PGE2.[5]
-
Principle: Interleukin-1β (IL-1β) stimulates A549 cells to synthesize PGE2 via COX-2 induction. In the presence of a 15-PGDH inhibitor, the degradation of this newly synthesized PGE2 is blocked, leading to its accumulation in the culture medium.
-
Procedure:
-
Plate A549 cells in a multi-well plate and grow to near confluence.
-
Replace the medium with fresh medium containing a pro-inflammatory stimulus (e.g., 1 ng/mL IL-1β).
-
Add the test compound (e.g., SW033291) at various concentrations or a vehicle control (DMSO).
-
Incubate the cells for a specified time (e.g., 24 hours) at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
Results are often expressed as fold-increase in PGE2 levels compared to the vehicle-treated control.[5]
-
Preclinical efficacy is assessed in established mouse models of tissue injury.
-
Drug Formulation and Administration:
-
Dextran Sodium Sulfate (DSS)-Induced Colitis Model: [6]
-
Induction: Administer 2.5-5% DSS in the drinking water of mice for 5-7 consecutive days to induce acute colonic injury.
-
Treatment: Concurrently with DSS administration, treat mice daily with IP injections of SW033291 (e.g., 10 mg/kg) or vehicle.
-
Endpoints:
-
Monitor body weight, stool consistency, and bleeding daily (Disease Activity Index).
-
At the end of the study (e.g., Day 8), harvest colons to measure length (colon shortening is a sign of inflammation).
-
Perform histological analysis of colon sections to assess tissue damage and inflammation.
-
Assess cell proliferation in colonic crypts via BrdU or Ki67 staining.[6]
-
-
-
Partial Hepatectomy (PHx) Model: [6]
-
Procedure: Surgically resect two-thirds of the liver mass from anesthetized mice.
-
Treatment: Administer SW033291 or vehicle control via IP injection shortly after the surgery and daily thereafter.
-
Endpoints:
-
Harvest the remnant liver lobes at various time points post-surgery (e.g., 48, 72 hours).
-
Calculate the liver-to-body weight ratio to determine the extent of regeneration.
-
Perform histological analysis and stain for proliferation markers like Ki67.
-
-
-
Bone Marrow Transplantation (BMT) Model: [6][16]
-
Conditioning: Lethally irradiate recipient mice to ablate their native hematopoietic system.
-
Transplantation: Infuse donor bone marrow cells (containing hematopoietic stem cells) via tail vein injection.
-
Treatment: Administer SW033291 or vehicle to the recipient mice, starting either before or after the transplant.
-
Endpoints:
-
Monitor peripheral blood counts (neutrophils, platelets, white blood cells) regularly (e.g., via tail vein bleed) to track hematopoietic recovery.[17]
-
Assess donor cell engraftment in the bone marrow and spleen at later time points using flow cytometry.
-
-
dot
Caption: Generalized workflow for in vivo testing of 15-PGDH inhibitors.
Conclusion
The inhibition of 15-PGDH represents a compelling and innovative strategy for promoting tissue regeneration across a spectrum of injuries and diseases. By elevating endogenous levels of the pro-regenerative molecule PGE2 directly at the site of injury, this approach harnesses and amplifies the body's innate repair mechanisms. The small molecule inhibitor this compound (SW033291) has proven to be a robust tool in preclinical research, demonstrating significant efficacy in models of hematopoietic failure, inflammatory bowel disease, liver damage, and age-related muscle wasting.[4][6][18] The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to explore the therapeutic potential of 15-PGDH inhibition, paving the way for novel treatments in regenerative medicine.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of prostaglandin E2 in tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. TISSUE REGENERATION. Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Prostaglandin E2 Activates YAP and a Positive-signaling Loop to Promote Colon Regeneration Following Colitis but Also Carcinogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epirium Bio’s first-in-class 15-PGDH inhibitor restores muscle strength in aged mice | BioWorld [bioworld.com]
- 12. mdaconference.org [mdaconference.org]
- 13. Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of 15-PGDH Protects Mice from Immune-mediated Bone Marrow Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacologic Blockade of 15-PGDH Protects Against Acute Renal Injury Induced by LPS in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JCI Insight - 15-PGDH inhibition activates the splenic niche to promote hematopoietic regeneration [insight.jci.org]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of prostaglandin-degrading enzyme 15-PGDH rejuvenates aged muscle mass and strength. – CIRM [cirm.ca.gov]
Investigating 15-Pgdh-IN-1 in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2). In a multitude of cancers, including colorectal, lung, gastric, and pancreatic cancer, 15-PGDH expression is significantly downregulated, leading to an accumulation of PGE2.[1][2][3][4][5][6][7] This elevated PGE2 level is associated with increased cancer cell proliferation, migration, invasion, and angiogenesis.[8][9] Consequently, 15-PGDH is considered a tumor suppressor.[1][3][6] The investigation of small molecule inhibitors of 15-PGDH, such as the conceptual "15-Pgdh-IN-1," is a promising avenue for understanding cancer biology and developing novel therapeutic strategies. This guide provides a comprehensive technical overview of the core methodologies and expected outcomes when studying the effects of a 15-PGDH inhibitor in cancer cell lines.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on studies of 15-PGDH inhibition in various cancer cell lines. These serve as a benchmark for investigating a novel inhibitor like this compound.
Table 1: Effect of 15-PGDH Inhibition on Prostaglandin E2 (PGE2) Levels
| Cell Line | Inhibitor | Concentration | Fold Increase in PGE2 | Reference |
| HCT116 (Colon) | SW033291 | Dose-dependent | Dose-dependent increase | [9] |
| A549 (Lung) | SW033291 | 500 nM | ~3.5-fold | [10] |
| PK-8 (Pancreatic) | SW treatment | Not specified | Significant increase | [8] |
Table 2: Effects of 15-PGDH Inhibition on Cancer Cell Phenotypes
| Cell Line | Phenotype Assessed | Observation with 15-PGDH Inhibition | Reference |
| HCT116 (Colon) | Proliferation, Migration, Invasion | Increased | [9] |
| Pancreatic Cancer Cells | ALDH1-positive cell population | Expansion | [8] |
| Cervical Cancer Cells | Proliferation, Migration | Increased | [8] |
| Hepatocellular Carcinoma | Cell Growth | Enhanced | [11] |
Table 3: Impact of 15-PGDH Inhibition on Gene Expression
| Cell Line | Gene(s) | Change in Expression | Reference |
| HCT116 (Colon) | N-cadherin, Snail, Twist2 (EMT markers) | Increased | [9] |
| HCT116 (Colon) | E-cadherin (EMT marker) | Decreased | [9] |
| Cervical Cancer Cells | Notch1, Jagged1, Hes1 | Increased | [8] |
| SGC-7901 (Gastric) | p21, p16, p53 (with 15-PGDH overexpression) | Upregulated | [2] |
| SGC-7901 (Gastric) | Survivin, BCL-2, BCL-XL (with 15-PGDH overexpression) | Decreased | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of 15-PGDH Inhibition
The inhibition of 15-PGDH blocks the degradation of PGE2, leading to its accumulation. Elevated PGE2 then activates downstream signaling pathways, such as the EP receptors, which can promote cell proliferation, survival, and epithelial-to-mesenchymal transition (EMT), ultimately contributing to cancer progression.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 15-PGDH is reduced and induces apoptosis and cell cycle arrest in gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Loss of 15-Hydroxyprostaglandin Dehydrogenase Increases Prostaglandin E2 in Pancreatic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15-Hydroxyprostaglandin Dehydrogenase Is Down-regulated in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. 15-Prostaglandin Dehydrogenase Inhibition Enhances Colon Cancer Metastasis by Up-regulation of Epithelial-to-Mesenchymal Transition Genes | Anticancer Research [ar.iiarjournals.org]
- 10. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 15-PGDH inhibits hepatocellular carcinoma growth through 15-keto-PGE2/PPARγ-mediated activation of p21WAF1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Use of 15-PGDH Inhibitor SW033291
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the degradation of prostaglandins, particularly prostaglandin E2 (PGE2).[1][2] Inhibition of 15-PGDH presents a promising therapeutic strategy for tissue regeneration by increasing local concentrations of PGE2.[1][3] PGE2 is a lipid mediator that plays a crucial role in various physiological processes, including inflammation, immune response, and tissue repair, by signaling through its receptors, primarily EP2 and EP4.[4][5] The small molecule SW033291 is a potent and selective inhibitor of 15-PGDH, and has been demonstrated to enhance tissue regeneration in various preclinical models.[1][2] These application notes provide detailed protocols for the in vivo use of SW033291 in experimental models of bone marrow transplantation, colitis, and liver regeneration.
Mechanism of Action
SW033291 is a tight-binding inhibitor of 15-PGDH with a high affinity (Ki ≈ 0.1 nM).[2][3] By inhibiting 15-PGDH, SW033291 prevents the conversion of PGE2 to its inactive metabolite, 15-keto-PGE2.[1] This leads to a localized increase in PGE2 levels, which in turn activates downstream signaling pathways. PGE2 binds to EP2 and EP4 receptors, which are G-protein coupled receptors that stimulate adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP-responsive element-binding protein (CREB).[4] This signaling cascade ultimately modulates gene expression to promote cell proliferation and tissue repair.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of SW033291 in various in vivo models.
Table 1: Effect of SW033291 on PGE2 Levels and Hematopoietic Parameters
| Parameter | Animal Model | Treatment | Result | Fold Change | Reference |
| Bone Marrow PGE2 | C57BL/6J Mice | 2.5 mg/kg (+)-SW209415 (single IP dose) | 2-fold induction at 2-3 hours | ~2.0 | [6] |
| Peripheral Neutrophil Counts | C57BL/6J Mice | 10 mg/kg SW033291 (twice daily IP for 5 doses) | Doubling of peripheral neutrophil counts | ~2.0 | [7] |
| Marrow SKL Cells | C57BL/6J Mice | 10 mg/kg SW033291 (twice daily IP for 5 doses) | 65% increase in marrow SKL cells | 1.65 | [7] |
| Marrow SLAM Cells | C57BL/6J Mice | 10 mg/kg SW033291 (twice daily IP for 5 doses) | 71% increase in marrow SLAM cells | 1.71 | [7] |
| Donor Marrow Cell Homing | C57BL/6J Mice | 3 doses of (+)-SW209415 | 2-fold increase in donor marrow cell homing | ~2.0 | [6] |
Table 2: Efficacy of SW033291 in Disease Models
| Disease Model | Animal Model | Treatment | Key Outcome | Result | Reference |
| Bone Marrow Transplant | C57BL/6J Mice | 5 mg/kg SW033291 (twice daily IP for 21 days) | Accelerated hematopoietic recovery | 6-day faster reconstitution | [3] |
| Dextran Sodium Sulfate (DSS)-Induced Colitis | C57BL/6J Mice | Daily SW033291 | Protection from colitis | Marked resistance to DSS-induced colitis | [1] |
| Partial Hepatectomy | C57BL/6J Mice | SW033291 treatment | Liver regeneration | More rapid liver regeneration | [3] |
| Acetaminophen-Induced Liver Injury | C57BL/6J Mice | SW033291 treatment | Reduced liver injury | Decreased serum ALT and AST | [8] |
Experimental Protocols
The following are detailed protocols for in vivo experiments using SW033291.
General Preparation of SW033291 for In Vivo Administration
SW033291 can be formulated for intraperitoneal (IP) injection. A common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[2] To prepare a 1 mL working solution at a concentration of 4 mg/mL, for example, 50 µL of an 80 mg/mL DMSO stock solution is added to 400 µL of PEG300, mixed until clear, followed by the addition of 50 µL of Tween 80 and 500 µL of ddH2O.[2] The final solution should be prepared fresh before each use.
Protocol 1: Bone Marrow Transplantation in Mice
This protocol is designed to assess the effect of SW033291 on hematopoietic recovery following bone marrow transplantation.
Materials:
-
Recipient mice (e.g., C57BL/6J, 8-10 weeks old)
-
Donor mice (e.g., C57BL/6J, 8-10 weeks old)
-
SW033291
-
Vehicle solution
-
Irradiation source
-
Standard materials for cell isolation and transplantation
Procedure:
-
Irradiation: Lethally irradiate recipient mice (e.g., with a total body dose of 11 Gy) approximately 12 hours prior to transplantation.[7]
-
Bone Marrow Harvest: Euthanize donor mice and harvest whole bone marrow from femurs and tibias under sterile conditions.
-
Transplantation: Transplant a specified number of whole bone marrow cells (e.g., 1 million cells) into each recipient mouse via retro-orbital or tail vein injection.[7]
-
Treatment: Begin treatment with SW033291 (e.g., 5 mg/kg, administered intraperitoneally twice daily) or vehicle control immediately after transplantation and continue for a specified period (e.g., 21 days).[7]
-
Monitoring: Monitor peripheral blood counts (neutrophils, platelets, red blood cells) regularly (e.g., weekly) via submandibular cheek puncture.
-
Endpoint Analysis: At the end of the study period, euthanize the mice, harvest bone marrow, and analyze for hematopoietic stem and progenitor cell populations (e.g., SKL and SLAM cells) by flow cytometry.
Protocol 2: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
This protocol is used to evaluate the protective effects of SW033291 in a model of inflammatory bowel disease.
Materials:
-
Mice (e.g., C57BL/6J, 8-10 weeks old)
-
Dextran Sodium Sulfate (DSS)
-
SW033291
-
Vehicle solution
Procedure:
-
Induction of Colitis: Administer DSS (e.g., 3% w/v) in the drinking water for a specified period (e.g., 7 days) to induce colitis.[1][9]
-
Treatment: Administer SW033291 (e.g., 10 mg/kg, IP) or vehicle control daily, starting concurrently with or prior to DSS administration.[1]
-
Monitoring: Monitor clinical signs of colitis daily, including weight loss, stool consistency, and presence of blood in the stool. A Disease Activity Index (DAI) score can be calculated.[9]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect the colons. Measure colon length and perform histological analysis to assess inflammation and tissue damage. Levels of inflammatory cytokines in the colon tissue can also be measured.[1]
Protocol 3: Liver Regeneration after Partial Hepatectomy in Mice
This protocol assesses the ability of SW033291 to promote liver regeneration following surgical resection.
Materials:
-
Mice (e.g., C57BL/6J, 8-10 weeks old)
-
SW033291
-
Vehicle solution
-
Surgical instruments for hepatectomy
Procedure:
-
Partial Hepatectomy: Perform a two-thirds partial hepatectomy under anesthesia.
-
Treatment: Administer SW033291 or vehicle control (e.g., intraperitoneally) immediately after surgery and continue for the desired duration.
-
Monitoring: Monitor the mice for recovery and survival.
-
Endpoint Analysis: At specified time points post-surgery, euthanize the mice and harvest the livers. Determine the liver-to-body weight ratio to assess the extent of regeneration. Histological analysis can be performed to evaluate hepatocyte proliferation (e.g., Ki-67 staining).[10]
Conclusion
The 15-PGDH inhibitor SW033291 has demonstrated significant potential in promoting tissue regeneration across a range of in vivo models. The protocols outlined above provide a framework for investigating the therapeutic efficacy of 15-PGDH inhibition. Researchers should optimize these protocols based on their specific experimental goals and animal models. Careful consideration of dosage, timing of administration, and relevant endpoints is crucial for obtaining robust and reproducible results.
References
- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. "Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates t" by Yongyou Zhang, Amar Desai et al. [mds.marshall.edu]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 6. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 8. SW033291 promotes liver regeneration after acetaminophen-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thno.org [thno.org]
Application Notes and Protocols for 15-PGDH Inhibitor SW033291 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor, SW033291, in various mouse models. The following protocols and data have been compiled from peer-reviewed scientific literature to guide researchers in designing and executing experiments involving this compound.
Introduction
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the degradation of prostaglandins, including Prostaglandin E2 (PGE2).[1] PGE2 plays a crucial role in tissue regeneration, and its levels are tightly regulated by 15-PGDH.[1] Inhibition of 15-PGDH has been shown to increase endogenous PGE2 levels, thereby promoting tissue repair and regeneration in multiple organs.[1] SW033291 is a potent and selective small-molecule inhibitor of 15-PGDH with a reported Ki of 0.1 nM.[2][3] This document outlines the dosage, administration, and formulation of SW033291 for use in preclinical mouse models.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of SW033291 used in various mouse models.
Table 1: SW033291 Dosage and Administration in Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Vehicle | Reference |
| Bone Marrow Transplantation | 5 mg/kg | Intraperitoneal (IP) | Twice daily | 10% ethanol, 5% Cremaphor EL, 85% D5W | [4] |
| Ulcerative Colitis (DSS-induced) | 10 mg/kg | Intraperitoneal (IP) | Twice daily | Not specified | [3] |
| Liver Regeneration (Partial Hepatectomy) | 10 mg/kg | Intraperitoneal (IP) | Twice daily | Not specified | [3] |
| Traumatic Brain Injury (pTBI) | 5 mg/kg | Intraperitoneal (IP) | Twice daily | Not specified | N/A |
| Acute Kidney Injury (LPS-induced) | 10 mg/kg | Intraperitoneal (IP) | Not specified | Not specified | [4] |
| Type 2 Diabetes Mellitus | Not specified | Not specified | Not specified | Citrate buffer (for control) | [5] |
Table 2: Pharmacokinetic Parameters of SW033291 in Mice
Note: The following data is for a sustained-release formulation of (+)SW033291 administered via retro-orbital infusion and may not be representative of standard IP or oral administration.
| Formulation | Administration Route | Dose | Key Findings | Reference |
| β-cyclodextrin microparticles | Retro-orbital (RO) infusion | 2 mg | Drug still present in serum after 1 week | [6] |
Experimental Protocols
Preparation of SW033291 Formulation for Injection
SW033291 is poorly soluble in aqueous solutions and requires a specific vehicle for in vivo administration. The following are examples of vehicle formulations reported in the literature.
Formulation 1 (Suspension): [4]
-
Prepare a stock solution of SW033291 in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution (2.5 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the solution and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Sonicate the suspension to ensure uniform distribution before injection.
Formulation 2 (Suspension): [2]
-
Prepare a stock solution of SW033291 in Ethanol (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution (2.5 mg/mL), add 100 µL of the ethanol stock solution to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach the final volume.
Formulation 3 (Clear Solution for Oral Gavage): [3]
-
Prepare a stock solution of SW033291 in DMSO (e.g., 200 mg/mL).
-
For a 10 mg/mL working solution, add 50 µL of the DMSO stock to 950 µL of corn oil and mix thoroughly. This solution should be used immediately.
Administration Protocol (Intraperitoneal Injection)
-
Animal Handling: Acclimatize mice to the experimental conditions for at least one week prior to the start of the study.
-
Dosage Calculation: Calculate the required volume of SW033291 formulation based on the animal's body weight and the desired dose.
-
Injection:
-
Restrain the mouse appropriately.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the SW033291 suspension.
-
-
Frequency: Administer injections as per the experimental design (e.g., twice daily).
-
Monitoring: Monitor the animals for any adverse reactions following injection. No significant toxicity has been reported at efficacious doses.[1]
Signaling Pathway and Experimental Workflow Diagrams
PGE2 Synthesis and Degradation Pathway
The following diagram illustrates the role of 15-PGDH in the prostaglandin E2 pathway and the mechanism of action of SW033291.
Caption: PGE2 signaling pathway and the inhibitory action of SW033291 on 15-PGDH.
Experimental Workflow for In Vivo Studies
This diagram outlines a general workflow for conducting in vivo experiments with SW033291 in mouse models.
Caption: General experimental workflow for SW033291 studies in mouse models.
References
- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 5. Investigating the Mechanisms of 15-PGDH Inhibitor SW033291 in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for 15-Pgdh-IN-1 Administration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation and biological inactivation of prostaglandins, such as Prostaglandin E2 (PGE2).[1][2] It achieves this by catalyzing the oxidation of the 15-hydroxyl group to a ketone, which significantly reduces the prostaglandin's ability to bind to its receptors.[3][4] The expression of 15-PGDH is often downregulated in various cancers, suggesting its role as a tumor suppressor.[5][6][7] Conversely, inhibiting 15-PGDH presents a promising therapeutic strategy to increase local concentrations of PGE2, which can enhance tissue regeneration, support stem cell populations, and modulate inflammatory responses.[1][3][8] 15-Pgdh-IN-1 and other specific inhibitors like SW033291 are small molecules designed to block the enzymatic activity of 15-PGDH, thereby potentiating prostaglandin signaling.[3]
Mechanism of Action
The administration of a 15-PGDH inhibitor to cell cultures blocks the degradation of PGE2.[1] This leads to an accumulation of extracellular PGE2, which can then bind to its G-protein coupled receptors, primarily the EP receptor family (EP1-4), on the cell surface.[9] This receptor activation triggers various downstream signaling cascades. For instance, PGE2 has been shown to augment Wnt signaling, a critical pathway in stem cell maintenance.[3] In other contexts, it can activate the PGE2/EP4/CREB/NF-κB axis to upregulate Glutathione Peroxidase 4 (GPX4), protecting cells from ferroptosis.[5] The specific cellular response is context-dependent, varying with cell type and the expression profile of EP receptors.
Caption: Mechanism of 15-PGDH inhibition leading to increased PGE2 signaling.
Key Applications in Cell Culture
-
Tissue Regeneration and Stem Cell Expansion: Inhibition of 15-PGDH has been demonstrated to promote the expansion of hematopoietic stem cells and enhance tissue repair.[3] Ex vivo treatment of bone marrow cells with the 15-PGDH inhibitor SW033291 led to a significant increase in hematopoietic colony formation.[3] This makes this compound a valuable tool for studies on hematopoiesis, wound healing (e.g., using keratinocyte cell lines), and liver regeneration.[3][4][10]
-
Cancer Research: The role of 15-PGDH in cancer is complex. While it often acts as a tumor suppressor,[6][11] its inhibition can be explored in specific contexts. For example, studying the effects of PGE2 accumulation on tumor microenvironment, cell migration, and signaling pathways like Notch1 and PI3K/AKT/mTOR is an active area of research.[5][11] In cervical cancer cell lines, a 15-PGDH inhibitor promoted Notch signaling activation.[5]
-
Neuroprotection: Studies have shown that inhibiting 15-PGDH can protect neurons from ferroptosis, an iron-dependent form of cell death, suggesting applications in models of ischemic stroke.[5]
Quantitative Data Summary
The effects of 15-PGDH inhibition can be quantified across various cell-based assays. The tables below summarize representative data from published studies using the inhibitor SW033291, which serves as a proxy for this compound.
Table 1: Effect of 15-PGDH Inhibition on Hematopoietic Cells
| Cell Type/Assay | Treatment | Observed Effect | Reference |
|---|---|---|---|
| Mouse Bone Marrow Cells | Ex vivo treatment with SW033291 | ~50% increase in hematopoietic colony formation | [3] |
| Mouse Bone Marrow Cells | Ex vivo treatment with SW033291 | Significant increase in both erythroid (BFU-E) and myeloid (CFU-GM) colonies | [3] |
| Mouse Model | In vivo treatment with SW033291 | ~39% increase in bone marrow Sca-1+ c-Kit+ Lin- (SKL) cells |[3] |
Table 2: Effect of 15-PGDH Inhibition on Cancer Cell Lines
| Cell Line | Treatment | Observed Effect | Reference |
|---|---|---|---|
| PK-8 (Pancreatic Cancer) | SW033291 | Increased PGE2 levels in cell lysates | [5] |
| PK-8 (Pancreatic Cancer) | SW033291 | Increased expression of Aldehyde Dehydrogenase 1 (ALDH1) | [5] |
| HeLa & Caski (Cervical Cancer) | SW033291 | Promoted Notch signaling activation |[5] |
Experimental Protocols
Caption: General experimental workflow for cell culture studies using this compound.
Protocol 1: Reagent Preparation and Cell Treatment
This protocol provides general guidelines for solubilizing, storing, and administering this compound to cultured cells.
Materials:
-
This compound (or analogue like SW033291)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium, appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Cell line of interest
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound, typically 10 mM, in DMSO.[10]
-
Briefly vortex to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C as recommended by the supplier.
-
-
Cell Seeding:
-
Plate cells at a density appropriate for the specific downstream assay (e.g., 50-70% confluency for protein analysis, lower density for proliferation assays).
-
Allow cells to adhere and resume logarithmic growth, typically for 12-24 hours, before treatment.
-
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a working solution by diluting the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically for each cell line and assay.
-
Important: Prepare a vehicle control using an equivalent volume of DMSO diluted in culture medium. The final DMSO concentration in the culture should typically be ≤0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Protocol 2: In Vitro Wound Healing (Scratch) Assay
This protocol assesses the effect of this compound on cell migration, relevant for studies on tissue regeneration.[4]
Materials:
-
Cells cultured to a confluent monolayer in a 6-well or 12-well plate
-
Sterile 200 µL pipette tip
-
Culture medium containing this compound or vehicle control (may require reduced serum to minimize proliferation)
-
Microscope with a camera
Procedure:
-
Grow cells to 100% confluency in a multi-well plate.
-
Using a sterile 200 µL pipette tip, create a straight "scratch" or wound through the center of the monolayer.[4]
-
Gently wash the cells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Place the plate on a microscope stage and acquire an image of the scratch at time zero (T=0). Mark the position for subsequent imaging.
-
Incubate the plate under standard culture conditions.
-
Acquire images of the same field at regular intervals (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the T=0 image. Compare the rate of closure between treated and control wells.
Protocol 3: Western Blot Analysis of Downstream Targets
This protocol is used to measure changes in protein expression following treatment with this compound.
Materials:
-
Cells cultured and treated as described in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-ALDH1, anti-Notch1, anti-Snail1, anti-E-cadherin, anti-β-catenin)[5][11]
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
After the treatment period, place culture plates on ice and wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a BCA assay.
-
Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
References
- 1. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-vitro Wound Healing Effect of 15-Hydroxyprostaglandin Dehydrogenase Inhibitor from Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Inhibition of 15-PGDH Upregulates Prostaglandin E2 to Improve Aged Mouse Muscle Function – Fight Aging! [fightaging.org]
- 9. JCI Insight - 15-PGDH inhibition activates the splenic niche to promote hematopoietic regeneration [insight.jci.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. dovepress.com [dovepress.com]
Application of 15-Pgdh-IN-1 in Colitis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic intestinal inflammation, characteristic of inflammatory bowel diseases (IBD) such as ulcerative colitis, is associated with reduced levels of prostaglandin E2 (PGE2) in the intestinal mucosa. This reduction is partly due to the activity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for PGE2 degradation. Elevated PGE2 levels are crucial for promoting mucosal homeostasis and tissue regeneration. Therefore, inhibiting 15-PGDH presents a promising therapeutic strategy for treating colitis.
This document provides detailed application notes and protocols for the use of a potent 15-PGDH inhibitor, SW033291 (interchangeably referred to as 15-Pgdh-IN-1 in a broader context of inhibitors), in murine models of colitis. SW033291 has been shown to effectively increase tissue PGE2 levels, leading to enhanced tissue repair and amelioration of colitis symptoms.[1][2]
Mechanism of Action
15-PGDH is the key enzyme that catalyzes the oxidation of the 15-hydroxyl group of prostaglandins, leading to their inactivation.[1] In inflammatory conditions like colitis, the expression and activity of 15-PGDH can be elevated, contributing to the depletion of tissue-protective PGE2. The small molecule inhibitor SW033291 directly binds to and inhibits 15-PGDH with high affinity (Ki of approximately 0.1 nM), preventing the degradation of PGE2.[3] The resulting increase in local PGE2 concentration promotes the proliferation of intestinal stem and progenitor cells within the colonic crypts, thereby enhancing mucosal regeneration and protecting against colitis-induced damage.[1]
Quantitative Data Summary
The efficacy of SW033291 in a dextran sodium sulfate (DSS)-induced colitis model has been demonstrated through various quantitative measures. The following tables summarize key findings from studies where mice were treated with SW033291.
Table 1: Effect of SW033291 on Disease Activity Index (DAI) and Body Weight
| Treatment Group | Dosage | Mean DAI (Day 8) | % Initial Body Weight (Day 8) | Reference |
| Vehicle Control | - | ~3.5 | ~85% | [4] |
| SW033291 | 5 mg/kg, IP twice daily | ~1.5 | ~95% | [4] |
| SW033291 | 10 mg/kg, IP twice daily | ~0.5 | ~100% | [4] |
Table 2: Effect of SW033291 on Colon Length
| Treatment Group | Dosage | Mean Colon Length (cm) | Reference |
| Vehicle Control (DSS) | - | ~6.0 | [4] |
| SW033291 (DSS) | 10 mg/kg, IP twice daily | ~7.5 | [4] |
| No DSS Control | - | ~8.0 | [4] |
Table 3: Effect of SW033291 on Colonic Inflammatory Cytokine Levels
| Cytokine | Vehicle Control (DSS) (pg/mg protein) | SW033291 (10 mg/kg, DSS) (pg/mg protein) | % Reduction | Reference |
| TNF-α | ~150 | ~50 | ~67% | [4] |
| IL-1β | ~250 | ~100 | ~60% | [4] |
| IFN-γ | ~40 | ~15 | ~62.5% | [4] |
| IL-2 | ~10 | ~4 | ~60% | [4] |
| CCL2 | ~1200 | ~400 | ~67% | [4] |
| CCL4 | ~60 | ~20 | ~67% | [4] |
Experimental Protocols
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This protocol describes the induction of acute colitis in mice using DSS, a widely accepted and reproducible model.
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran sodium sulfate (DSS), MW 36,000-50,000 Da
-
Sterile drinking water
-
Animal balance
-
SW033291
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[5]
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Baseline Measurements: Record the initial body weight of each mouse.
-
DSS Administration: Prepare a 2.5% to 3% (w/v) DSS solution in sterile drinking water. Provide this solution to the mice as their sole source of drinking water for 7 consecutive days.
-
Inhibitor Preparation and Administration:
-
Prepare a stock solution of SW033291 in DMSO.
-
On each treatment day, prepare the final dosing solution by diluting the stock in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose). A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] The solution should be prepared fresh daily.
-
Administer SW033291 or vehicle control via intraperitoneal (IP) injection twice daily, starting from day 1 of DSS administration.
-
-
Daily Monitoring:
-
Record the body weight of each mouse daily.
-
Observe and score stool consistency and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-20%), 4 (>20%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (visible blood), 4 (gross bleeding)
-
-
DAI = (Weight Loss Score + Stool Consistency Score + Rectal Bleeding Score) / 3
-
-
Endpoint Analysis (Day 8):
-
Euthanize the mice.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon.
-
Collect sections of the colon for histological analysis and for cytokine measurement.
-
Cytokine Analysis from Colon Tissue
Materials:
-
Harvested colon tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bead homogenizer or similar tissue disruptor
-
Centrifuge
-
Multiplex cytokine assay kit (e.g., Meso Scale Discovery) or individual ELISA kits for specific cytokines (TNF-α, IL-1β, IFN-γ, etc.)
-
BCA protein assay kit
Procedure:
-
Tissue Homogenization:
-
Weigh a section of the distal colon.
-
Add an appropriate volume of lysis buffer.
-
Homogenize the tissue until fully lysed.
-
-
Clarification: Centrifuge the homogenate at high speed (e.g., 12,000 rpm) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the protein lysate.
-
Protein Quantification: Determine the total protein concentration in the lysate using a BCA assay.
-
Cytokine Measurement:
-
Perform the multiplex cytokine assay or individual ELISAs on the lysate according to the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein concentration of the sample (expressed as pg of cytokine per mg of total protein).
-
Conclusion
The inhibition of 15-PGDH by SW033291 represents a potent therapeutic strategy for mitigating colitis. By preventing the degradation of PGE2, SW033291 enhances the natural tissue repair mechanisms of the colon, leading to a significant reduction in disease severity. The protocols and data presented here provide a comprehensive guide for researchers investigating the therapeutic potential of 15-PGDH inhibitors in preclinical models of IBD. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel treatments for inflammatory bowel diseases.
References
- 1. "Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates t" by Yongyou Zhang, Amar Desai et al. [mds.marshall.edu]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for 15-Pgdh-IN-1 in Liver Regeneration Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, including Prostaglandin E2 (PGE2).[1][2][3] PGE2 is a critical lipid signaling molecule that plays a positive role in tissue regeneration by supporting the expansion of various tissue stem cells.[1][4][5] Consequently, 15-PGDH acts as a negative regulator of tissue repair.[3][6]
The inhibition of 15-PGDH presents a promising therapeutic strategy to enhance tissue regeneration by increasing local concentrations of PGE2.[1][4] The small molecule inhibitor, SW033291 (referred to herein as 15-Pgdh-IN-1), is a potent and specific inhibitor of 15-PGDH with an inhibitor dissociation constant (Ki) of approximately 0.1 nM.[3][6][7] In preclinical mouse models, administration of this compound has been shown to recapitulate the phenotype of 15-PGDH genetic knockout, leading to a twofold increase in PGE2 levels across multiple tissues, including the liver.[3][6] This inhibition markedly accelerates and enhances liver regeneration following partial hepatectomy.[1][2][6]
These notes provide a comprehensive overview of the application of this compound in murine models of liver regeneration, including its mechanism of action, quantitative outcomes, and detailed experimental protocols.
Mechanism of Action: 15-PGDH Inhibition in Liver Regeneration
The primary mechanism by which this compound promotes liver regeneration is through the stabilization and subsequent increase in the levels of PGE2. PGE2 is known to stimulate hepatocyte proliferation.[8][9] Following partial hepatectomy, PGE2 production in the liver increases, and this elevation is crucial for the regenerative process.[8][9] By blocking 15-PGDH, the inhibitor prevents the degradation of PGE2 to its inactive metabolite, 15-keto-PGE2, thereby amplifying and sustaining the pro-regenerative signal.[10][11] This enhanced PGE2 signaling is associated with the activation of the CREB transcription factor, a key mediator of cellular proliferation during liver regeneration.[12]
Caption: Signaling pathway of 15-PGDH inhibition in promoting liver regeneration.
Quantitative Data Summary
Pharmacological inhibition of 15-PGDH with SW033291 (this compound) has been shown to significantly enhance liver regeneration in a partial hepatectomy mouse model. The data below summarizes key findings from studies using this inhibitor.
Table 1: In Vivo Efficacy of this compound in Liver Regeneration
| Parameter | Vehicle Control | This compound (SW033291) Treated | Genetic Model (15-PGDH KO) | Fold Change (Inhibitor vs. Control) | Reference |
|---|---|---|---|---|---|
| PGE2 Levels in Liver | Baseline | ~2x Baseline | ~2x Baseline | ~2 | [1],[6] |
| Hepatocyte Proliferation | Baseline | Markedly Increased | > 2x Increase | > 2 | [6] |
| Rate of Regeneration | Normal | Markedly Increased | Markedly Increased | Not Quantified | [1] |
| Extent of Regeneration | Normal | Markedly Increased | Markedly Increased | Not Quantified |[1] |
Table 2: Dosing and Administration of this compound
| Compound | Dose | Route of Administration | Vehicle | Animal Model | Reference |
|---|
| SW033291 | 10 mg/kg | Intraperitoneal (IP) Injection | Not specified, likely DMSO/Saline | C57BL/6 Mice |[1] |
Experimental Workflow
A typical experiment to evaluate the effect of a 15-PGDH inhibitor on liver regeneration involves several key stages, from animal preparation and surgery to tissue collection and multi-level analysis.
Caption: Experimental workflow for studying this compound in a mouse liver regeneration model.
Detailed Experimental Protocols
Protocol 1: Two-Thirds Partial Hepatectomy (PHx) in Mice
This protocol describes a standard 68-70% partial hepatectomy in mice, a robust model for studying synchronous hepatocyte proliferation and liver regeneration.[13][14][15]
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Anesthetic: Isoflurane or Ketamine/Xylazine mixture[15]
-
Warming pad and heat lamp
-
Sterile surgical instruments (scissors, forceps)
-
Suture material (e.g., 5-0 silk or polyester suture)[13]
-
Sterile gauze
-
Subcutaneous saline for post-operative hydration[13]
-
Buprenorphine (0.1 mg/kg) for analgesia[16]
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (1.5-2% for maintenance) or an IP injection of ketamine/xylazine.[13][15] Confirm proper anesthetic depth by lack of pedal reflex.
-
Administer pre-operative analgesia (e.g., buprenorphine) 30 minutes before surgery.[16]
-
Shave the abdomen and sterilize the surgical area with alternating scrubs of povidone-iodine and 70% ethanol.
-
Place the mouse on a warming pad to maintain body temperature throughout the procedure.[13]
-
-
Surgical Resection:
-
Make a small (2-3 cm) upper midline incision through the skin and linea alba to expose the abdominal cavity.
-
Gently exteriorize the liver lobes. The target lobes for a ~70% resection are the left lateral and median lobes.[15]
-
Using a single suture, ligate the base of the median and left lateral lobes together.[13] Ensure the ligature is tight to prevent bleeding but does not constrict the inferior vena cava.
-
Carefully resect the ligated lobes distal to the suture using sharp scissors.
-
Inspect for any bleeding. Apply gentle pressure with sterile gauze if necessary.
-
-
Closure and Recovery:
-
Return the remaining liver lobes to the abdominal cavity.
-
Close the abdominal wall (peritoneum and muscle) with sutures.
-
Close the skin with wound clips or sutures.
-
Administer 1 mL of sterile saline subcutaneously to aid in hydration.[13]
-
Place the mouse in a clean cage on a warming pad or under a heat lamp until it is fully ambulatory. Monitor closely for signs of pain or distress.
-
Protocol 2: Immunohistochemistry (IHC) for Ki-67
This protocol is for the detection of the proliferation marker Ki-67 in formalin-fixed, paraffin-embedded (FFPE) liver tissue sections.[17][18]
Materials:
-
FFPE liver tissue sections (5 µm) on coated slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen Retrieval Solution (e.g., 0.1 M Sodium Citrate buffer, pH 6.0)[19]
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., Protein Block, Serum-Free)[20]
-
Primary antibody: Anti-Ki-67[17]
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Solution and heat in a steamer or water bath to ~97°C for 30 minutes.[20]
-
Allow slides to cool at room temperature for 20 minutes.
-
-
Staining:
-
Wash slides in wash buffer (e.g., TBST).
-
Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.[19]
-
Rinse with wash buffer.
-
Apply blocking buffer and incubate for 1 hour at room temperature to prevent non-specific binding.[19]
-
Drain the blocking solution and apply the primary anti-Ki-67 antibody (diluted as per manufacturer's recommendation) and incubate overnight at 4°C in a humidified chamber.[19]
-
Wash slides three times with wash buffer.
-
Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Wash slides three times with wash buffer.
-
-
Detection and Visualization:
-
Apply the DAB substrate solution and incubate until a brown color develops (monitor under a microscope).
-
Stop the reaction by rinsing with distilled water.[20]
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and xylene.
-
Coverslip with permanent mounting medium.
-
-
Analysis:
-
The Ki-67 labeling index is calculated as the percentage of positively stained (brown) hepatocyte nuclei among the total number of hepatocytes examined.[18]
-
Protocol 3: Western Blot Analysis of Liver Tissue
This protocol describes the extraction of total protein from liver tissue and subsequent analysis by Western blotting.
Materials:
-
Frozen liver tissue (~20-30 mg)
-
Ice-cold RIPA buffer (or similar lysis buffer)[21]
-
Protease and phosphatase inhibitor cocktails[21]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., PCNA, Cyclin D1, GAPDH/Vinculin loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Place 20-30 mg of frozen liver tissue in a pre-chilled tube.
-
Add 10 volumes of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors.[21][22]
-
Homogenize the tissue on ice until no visible debris remains.[22][23]
-
Incubate the lysate on ice for 30 minutes.[23]
-
Centrifuge at ~12,000 x g for 20 minutes at 4°C to pellet cellular debris.[21]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 20 µg) and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[21]
-
Analyze band intensity using densitometry software, normalizing to the loading control.
-
Protocol 4: Quantitative PCR (qPCR) for Gene Expression
This protocol outlines the analysis of gene expression in liver tissue, which is useful for validating the proliferative response and assessing hepatic function.
Materials:
-
Frozen liver tissue (~20-30 mg)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for target genes (e.g., Ccnd1, Ccne1, Ccna2, Ccnb1) and a housekeeping gene (e.g., Gapdh, Actb).[24]
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize ~20-30 mg of frozen liver tissue in lysis buffer from an RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix on ice, containing qPCR master mix, forward and reverse primers, and diluted cDNA template.
-
Run the reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control group.[24]
-
References
- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. "Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates t" by Yongyou Zhang, Amar Desai et al. [mds.marshall.edu]
- 4. Role of prostaglandin E2 in tissue repair and regeneration [thno.org]
- 5. TISSUE REGENERATION. Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates t" by Yongyou Zhang, Amar Desai et al. [mds.marshall.edu]
- 7. Inhibitors of 15-Prostaglandin Dehydrogenase To Potentiate Tissue Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 and rat liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kupffer cell prostaglandin-E2 production is amplified during hepatic regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15-hydroxyprostaglandin dehydrogenase (15-PGDH) prevents lipopolysaccharide (LPS)-induced acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Partial hepatectomy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isolation of Regenerating Hepatocytes after Partial Hepatectomy in Mice [jove.com]
- 17. Utility of Immunohistochemical Expression of Ki-67 in Liver Cirrhosis and Hepatocellular Carcinoma - IP J Diagn Pathol Oncol [jdpo.org]
- 18. mdpi.com [mdpi.com]
- 19. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 20. sysy-histosure.com [sysy-histosure.com]
- 21. Protein extraction and western blot (mouse tissues) [protocols.io]
- 22. remedypublications.com [remedypublications.com]
- 23. researchgate.net [researchgate.net]
- 24. Regulatory signatures of liver regeneration distilled by integrative analysis of mRNA, histone methylation, and proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
15-Pgdh-IN-1 solubility and stability issues
This guide provides troubleshooting and frequently asked questions regarding the solubility and stability of the 15-PGDH inhibitor, 15-Pgdh-IN-1, to support researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for in vitro experiments?
For in vitro applications, this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1] You can prepare a concentrated stock solution in DMSO, which can then be further diluted in your aqueous experimental medium.
Q2: My compound is precipitating out of the aqueous buffer after dilution from a DMSO stock. What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. This "crashing out" occurs because the compound is much less soluble in the final aqueous solution.
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Reduce DMSO Percentage: Ensure the final concentration of DMSO in your aqueous medium is as low as possible (typically <0.5%) to minimize solvent effects on your experiment and to avoid precipitation.
-
Use Solubilizing Agents: Consider the inclusion of a small amount of a non-ionic surfactant like Tween-80 or a cyclodextrin in your final buffer, if compatible with your assay.
-
Gentle Warming & Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help redissolve the compound.[1][2]
Q3: What are the recommended solvent formulations for in vivo animal studies?
Preparing this compound for in vivo administration requires specific formulations to ensure solubility and bioavailability. Here are several protocols that yield a clear or suspended solution suitable for administration.[1]
-
Clear Solution: For a clear solution, a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is effective.[1] Another option for a clear solution is 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
Suspension: For a suspended solution, a vehicle of 10% DMSO and 90% Corn Oil can be used, which may require sonication to ensure homogeneity.[1]
Q4: How should I store the solid compound and my prepared stock solutions?
While specific stability data for this compound is not detailed in the provided results, storage guidelines for a similar potent 15-PGDH inhibitor, SW033291, can be used as a reference.
-
Solid Form: Store the powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2]
-
In Solvent: Once dissolved in a solvent like DMSO, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C (for up to 2 years) or -20°C (for up to 1 year).[2]
Q5: My experimental results are inconsistent. Could this be related to compound stability?
Inconsistent results can stem from compound degradation. Prostaglandins themselves have very short half-lives of minutes in circulation[3], which is why inhibiting their degradation enzyme, 15-PGDH, is effective. While the inhibitor is more stable, improper storage or handling can lead to degradation.
-
Freshly Prepare Dilutions: Always prepare working dilutions fresh for each experiment from a frozen stock.
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions to minimize freeze-thaw cycles, which can degrade the compound.
-
Check Solvent Quality: Use high-purity, anhydrous-grade DMSO for making stock solutions, as hygroscopic (water-absorbing) DMSO can impact solubility and stability.[1][2]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent System | Application | Max Concentration | Solution Appearance | Reference |
|---|---|---|---|---|
| 100% DMSO | In Vitro | ≥ 100 mg/mL | Clear | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In Vivo | ≥ 2.5 mg/mL | Clear | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | In Vivo | ≥ 2.5 mg/mL | Clear | [1] |
| 10% DMSO, 90% Corn Oil | In Vivo | 2.5 mg/mL | Suspension |[1] |
Table 2: Recommended Storage Conditions (Based on SW033291)
| Form | Storage Temperature | Duration | Reference |
|---|---|---|---|
| Powder | -20°C | 3 years | [2] |
| Powder | 4°C | 2 years | [2] |
| Solvent | -80°C | 2 years | [2] |
| Solvent | -20°C | 1 year |[2] |
Experimental Protocols & Troubleshooting
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
-
Calculate Mass: Determine the mass of this compound needed. The molecular weight is 398.49 g/mol . For 1 mL of a 100 mM stock, you would need 39.85 mg.
-
Weigh Compound: Carefully weigh the solid this compound powder.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolve: Vortex or sonicate the solution until the compound is fully dissolved. If needed, gentle warming can be applied.[1]
-
Store: Aliquot into single-use vials and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Clear Solution)
This protocol is for the 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle.[1]
-
Start with Stock: Begin with a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Add PEG300: To prepare 1 mL of a 2.5 mg/mL final solution, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300. Mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear solution is achieved.
-
Administer: Use the freshly prepared solution for your experiment.
References
Technical Support Center: Optimizing 15-Pgdh-IN-1 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 15-PGDH inhibitor, 15-Pgdh-IN-1, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, most notably Prostaglandin E2 (PGE2).[1][2][3][4] By inhibiting 15-PGDH, this compound increases the local concentration of PGE2 in tissues.[1][2] This elevation of PGE2 levels can promote tissue regeneration and repair in various organs, including the bone marrow, colon, and liver.[1][5]
Q2: What is the expected in vivo effect of this compound on PGE2 levels?
A2: Pharmacological inhibition of 15-PGDH in mice has been shown to cause an approximate two-fold increase in PGE2 levels in various tissues, including the bone marrow, colon, lung, and liver.[1][5] This level of increase is consistent with the phenotype observed in 15-PGDH knockout mice.[1][6]
Q3: Is this compound orally bioavailable?
A3: Yes, this compound is described as a potent and orally active 15-PGDH inhibitor.[2]
Q4: What are the potential therapeutic applications of this compound?
A4: By elevating PGE2 levels, this compound and other 15-PGDH inhibitors have shown therapeutic potential in preclinical models of conditions requiring tissue regeneration, such as:
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor solubility of this compound during formulation preparation. | This compound, like other small molecule inhibitors, may have limited aqueous solubility. | Use a vehicle designed for poorly soluble compounds. A common vehicle for oral administration of similar compounds is a mixture of 10% DMSO, 25% PEG400, 1% Tween-80, and 64% D5W (5% dextrose in water), with the pH adjusted to 7.6.[2] For intraperitoneal (IP) injections, a vehicle of 10% Ethanol, 5% Cremophor EL, and 85% D5W at pH 7.4 has been used for analogous compounds.[2] Always prepare the formulation fresh before each use. Gentle warming and vortexing may aid in dissolution. |
| Inconsistent or no observable in vivo effect (e.g., no increase in tissue PGE2 levels). | 1. Inadequate dosing: The dose of this compound may be too low to achieve sufficient target engagement. 2. Poor bioavailability: Issues with the formulation or administration route may be limiting the absorption of the compound. 3. Compound instability: The compound may be degrading in the formulation or after administration. 4. Timing of measurement: PGE2 levels may have peaked and returned to baseline by the time of measurement. | 1. Dose-response study: Conduct a pilot dose-response study to determine the optimal dose for your specific animal model and desired effect. Doses for similar 15-PGDH inhibitors have ranged from 5 mg/kg to 40 mg/kg.[2][7] 2. Optimize formulation and administration: Ensure the vehicle is appropriate and the administration technique (e.g., oral gavage, IP injection) is performed correctly. For oral administration, ensure the gavage needle delivers the compound directly to the stomach. 3. Fresh formulation: Always prepare the formulation immediately before administration. Store the solid compound as recommended by the supplier, protected from light and moisture. 4. Time-course experiment: Perform a time-course experiment to determine the peak of PGE2 elevation in your target tissue after administration. In mice, PGE2 levels have been shown to double at 3 hours post-IP injection of a similar inhibitor.[5] |
| Observed toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). | 1. Vehicle toxicity: The vehicle used for formulation may be causing adverse effects. 2. Off-target effects: At higher doses, this compound may have off-target effects. 3. Exaggerated pharmacology: Excessive elevation of PGE2 can lead to side effects. | 1. Vehicle control group: Always include a vehicle-only control group to distinguish between compound- and vehicle-related toxicity. 2. Dose reduction: If toxicity is observed, reduce the dose of this compound. A lower dose may still be effective with a better safety profile. 3. Monitor animal health: Closely monitor the health of the animals throughout the experiment. Record body weight, food and water intake, and any observable signs of distress. First-generation 15-PGDH inhibitors have been administered for a week at 20 mg/kg without adverse effects on weight, activity, or blood chemistry.[5] |
| Difficulty in measuring changes in PGE2 levels. | 1. Sample collection and processing: Prostaglandins are lipids and can be unstable. Improper sample handling can lead to degradation. 2. Assay sensitivity: The chosen assay may not be sensitive enough to detect a two-fold change in PGE2 levels. | 1. Standardized protocol: Follow a strict and standardized protocol for tissue harvesting and processing. Snap-freeze tissues in liquid nitrogen immediately after collection and store them at -80°C. Perform protein quantification to normalize PGE2 levels. 2. Validated assay: Use a validated and sensitive PGE2 immunoassay (ELISA) kit. Ensure the assay has been validated for the species and tissue type you are using. |
Quantitative Data Summary
Table 1: In Vitro Potency of 15-PGDH Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound (Compound 49) | Recombinant Human 15-PGDH | 3 | Not Reported |
| SW033291 | Recombinant Human 15-PGDH | ~1.5 (against 3 nM enzyme) | 0.1 |
Note: IC50 values for tight-binding inhibitors can be dependent on the enzyme concentration used in the assay.[5]
Table 2: In Vivo Effects of 15-PGDH Inhibitors on Tissue PGE2 Levels in Mice
| Compound | Dose and Route | Tissue | Fold Increase in PGE2 | Time Point |
| SW033291 | 10 mg/kg IP | Bone Marrow | ~2-fold | 3 hours |
| SW033291 | 10 mg/kg IP | Colon | ~2-fold | 3 hours |
| SW033291 | 10 mg/kg IP | Lung | ~2-fold | 3 hours |
| SW033291 | 10 mg/kg IP | Liver | ~2-fold | 3 hours |
| Compound 49 (this compound) | 20 or 40 mg/kg Oral | Colon | Inhibition of 15-PGDH activity | Not specified |
Experimental Protocols
Protocol 1: In Vivo Formulation and Administration of this compound (Oral Gavage)
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
5% Dextrose in water (D5W)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
-
Oral gavage needles
-
-
Vehicle Preparation (Example):
-
This compound Formulation:
-
On the day of administration, weigh the required amount of this compound.
-
In a sterile microcentrifuge tube, dissolve the this compound in the appropriate volume of the prepared vehicle to achieve the desired final concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Administration:
-
Administer the formulation to mice via oral gavage using an appropriate size gavage needle.
-
The volume of administration should be calculated based on the weight of the animal (e.g., 10 mL/kg).
-
Protocol 2: Measurement of Tissue PGE2 Levels by ELISA
-
Materials:
-
Tissues from control and this compound treated animals
-
Liquid nitrogen
-
-80°C freezer
-
Homogenizer
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
PGE2 ELISA kit
-
-
Sample Collection and Preparation:
-
At the desired time point after this compound administration, euthanize the animals and immediately harvest the tissues of interest.
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
On the day of the assay, thaw the tissues on ice and homogenize them in lysis buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
-
PGE2 Measurement:
-
Determine the total protein concentration of each tissue lysate using a BCA protein assay.
-
Perform the PGE2 ELISA according to the manufacturer's instructions.
-
Normalize the measured PGE2 concentration to the total protein concentration of the respective sample (e.g., pg of PGE2 per mg of total protein).
-
Visualizations
Caption: Simplified signaling pathway of Prostaglandin E2 (PGE2) and the mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-Hydroxyprostaglandin dehydrogenase is an in vivo suppressor of colon tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15-Hydroxyprostaglandin dehydrogenase is an in vivo suppressor of colon tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15-PGDH regulates hematopoietic and gastrointestinal fitness during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of 15-Pgdh-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of 15-Pgdh-IN-1, a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] The primary function of 15-PGDH is to catalyze the oxidation and inactivation of prostaglandins, such as Prostaglandin E2 (PGE2).[2][3] By inhibiting 15-PGDH, this compound prevents the degradation of PGE2, leading to its accumulation in tissues.[4] This elevation of PGE2 levels can promote tissue regeneration and repair.[2][5]
Q2: What are off-target effects and why are they a concern?
Off-target effects occur when a drug or small molecule inhibitor binds to and affects proteins other than its intended target.[6] These unintended interactions can lead to a variety of issues in experimental settings, including:
-
Misinterpretation of experimental results, where the observed phenotype is incorrectly attributed to the inhibition of the primary target.
-
Cellular toxicity or other unexpected biological responses.
-
Reduced efficacy of the inhibitor for its intended purpose.
For kinase inhibitors, off-target effects are a known challenge due to the structural similarities within the kinase family.[7][8] While 15-PGDH is a dehydrogenase, the principles of off-target effects remain a critical consideration.
Q3: Is there any publicly available data on the selectivity of this compound?
While this compound is described as a potent 15-PGDH inhibitor, comprehensive public data on its selectivity profile across a wide range of other proteins (e.g., a broad kinase or dehydrogenase panel) is limited. In contrast, other 15-PGDH inhibitors like SW033291 have been reported to be highly selective, showing no significant impact on closely related short-chain dehydrogenases.[2][5] Given the absence of extensive public data for this compound, it is crucial for researchers to empirically validate its on-target and potential off-target effects within their specific experimental system.
Troubleshooting Guide: Identifying and Mitigating Off-Target Effects
This guide provides a systematic approach to investigating and addressing potential off-target effects of this compound.
Problem 1: Unexpected or inconsistent experimental results.
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
Solutions:
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations. On-target effects should typically correlate with the known IC50 of the inhibitor for 15-PGDH (approximately 3 nM for the human recombinant enzyme).[1] Effects that only appear at much higher concentrations are more likely to be off-target.
-
Use a Structurally Unrelated 15-PGDH Inhibitor: Compare the effects of this compound with another potent 15-PGDH inhibitor that has a different chemical scaffold (e.g., SW033291). If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Utilize a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This compound should not inhibit 15-PGDH and, ideally, should not produce the observed phenotype.
Problem 2: How to confirm that the effect of this compound is due to 15-PGDH inhibition in cells?
Possible Cause: The cellular phenotype could be independent of 15-PGDH activity.
Solutions:
-
Genetic Knockdown or Knockout of 15-PGDH: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of 15-PGDH in your cell model. If the phenotype observed with this compound is recapitulated by the genetic knockdown/knockout, it strongly suggests an on-target effect. Conversely, if the inhibitor still produces the phenotype in the absence of its target, the effect is off-target.
-
Rescue Experiment: In a 15-PGDH knockdown or knockout background, introduce a form of 15-PGDH that is resistant to this compound (if the binding site is known and can be mutated) or re-express the wild-type protein.[9][10] Restoration of the original phenotype (before inhibitor treatment) would confirm the on-target mechanism.
Problem 3: How to identify potential off-targets of this compound?
Possible Cause: Unknown cellular proteins are being affected by the inhibitor.
Solutions:
-
Biochemical Selectivity Profiling: Screen this compound against a panel of purified enzymes, particularly other dehydrogenases and kinases.[7][11] Commercial services are available that offer broad panel screening.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target in intact cells or cell lysates by measuring changes in the thermal stability of the protein.[6] A shift in the melting temperature of a protein in the presence of this compound indicates a direct interaction. This can be performed for specific candidate off-targets or on a proteome-wide scale using mass spectrometry.
-
Phenotypic Screening: Employ high-content imaging or other phenotypic assays to compare the cellular "fingerprint" of this compound to a library of compounds with known targets. Similarities in the phenotypic response can suggest potential off-targets.
Quantitative Data
Due to the limited public availability of broad selectivity data for this compound, the following table provides a template for researchers to populate with their own experimental data. For comparison, a table with representative data for the well-characterized 15-PGDH inhibitor SW033291 is also included.
Table 1: User-Generated Selectivity Profile for this compound
| Target | IC50 / Ki (nM) | Assay Type | Cell Line / System | Reference |
| On-Target: | ||||
| Human 15-PGDH | Enter your data | |||
| Murine 15-PGDH | Enter your data | |||
| Potential Off-Targets: | ||||
| Dehydrogenase X | Enter your data | |||
| Kinase Y | Enter your data | |||
| Other protein Z | Enter your data |
Table 2: Example Selectivity Data for a 15-PGDH Inhibitor (SW033291)
| Target | Ki (nM) | Assay Type | Notes | Reference |
| On-Target: | ||||
| Human 15-PGDH | 0.1 | Biochemical | High-affinity inhibitor | [2] |
| Off-Targets: | ||||
| Related Short-Chain Dehydrogenase 1 | No significant effect | Thermal Denaturation | Demonstrates selectivity | [2] |
| Related Short-Chain Dehydrogenase 2 | No significant effect | Thermal Denaturation | Demonstrates selectivity | [2] |
Experimental Protocols
Protocol 1: Biochemical Selectivity Assay (Kinase Panel Example)
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases, a common class of off-targets for small molecule inhibitors.
Objective: To determine the IC50 values of this compound against a panel of purified kinases.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound: Typically, an 11-point, 3-fold serial dilution is prepared in DMSO, starting from a high concentration (e.g., 100 µM).
-
Prepare the kinase reaction mixture: In a microplate, combine the kinase, its specific substrate, and the kinase assay buffer.
-
Add the inhibitor: Add a small volume of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinases.
-
Initiate the reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for each kinase.
-
Incubate: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C or room temperature).
-
Stop the reaction and detect signal: Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of remaining ATP.
-
Read the plate: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to verify the direct binding of this compound to its target (15-PGDH) and potential off-targets in a cellular context.
Objective: To determine if this compound stabilizes 15-PGDH or other proteins in intact cells upon heating.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
Thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against 15-PGDH and suspected off-targets
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 1 µM) or with DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and Wash Cells: Harvest the cells and wash them with PBS containing protease inhibitors.
-
Aliquot and Heat: Resuspend the cells in PBS and aliquot them into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separate Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analyze Soluble Fraction: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using antibodies against 15-PGDH and any suspected off-target proteins.
-
Data Analysis: Quantify the band intensities at each temperature for both the DMSO- and inhibitor-treated samples. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and binding.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Workflow for troubleshooting off-target effects.
Caption: Logic of a genetic rescue experiment.
References
- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors [mdpi.com]
- 4. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. domainex.co.uk [domainex.co.uk]
- 11. researchgate.net [researchgate.net]
interpreting unexpected results with 15-Pgdh-IN-1
Welcome to the technical support center for 15-Pgdh-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and interpret unexpected results.
Troubleshooting Guide
This guide provides solutions to potential issues you may encounter during your experiments with this compound.
Question: Why am I not observing the expected biological effect of this compound?
Answer: Several factors could contribute to a lack of efficacy. Consider the following possibilities and troubleshooting steps:
-
Inhibitor Potency and Integrity:
-
Solution Preparation: Ensure that this compound is fully dissolved. Due to its hydrophobic nature, it may require sonication or gentle warming to completely solubilize in DMSO for stock solutions.
-
Storage: Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
-
Potency Verification: If possible, verify the activity of your inhibitor batch using an in vitro 15-PGDH enzyme activity assay.
-
-
Experimental System:
-
15-PGDH Expression: Confirm that your cell line or tissue model expresses 15-PGDH at a detectable level. You can verify this by Western blot or qPCR.
-
Cellular Uptake: The inhibitor may not be efficiently entering the cells. Consider optimizing the incubation time and concentration.
-
PGE2 Production: The basal level of prostaglandin E2 (PGE2) production in your system might be too low to observe a significant increase upon 15-PGDH inhibition. You can stimulate PGE2 production with agents like interleukin-1β (IL-1β).
-
-
Assay-Specific Issues:
-
PGE2 Measurement: If you are measuring PGE2 levels, ensure your assay (e.g., ELISA, LC-MS/MS) is sensitive enough and that samples are handled correctly to prevent prostaglandin degradation. Add prostaglandin synthetase inhibitors like indomethacin to your samples during collection.
-
Downstream Readouts: The biological effect you are measuring may be downstream of PGE2 signaling and could be influenced by other pathways.
-
Question: I am observing cell toxicity or other unexpected off-target effects. What should I do?
Answer: While potent 15-PGDH inhibitors are generally selective, off-target effects can occur, especially at high concentrations.
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration that provides the desired inhibitory effect without causing toxicity.
-
Control Experiments:
-
Include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.
-
Use a structurally distinct 15-PGDH inhibitor as a positive control to confirm that the observed phenotype is due to 15-PGDH inhibition.
-
-
Selectivity Profiling: Published data suggests that inhibitors like SW033291 have low cross-reactivity with other dehydrogenases and prostaglandin signaling receptors. However, if you suspect off-target effects, you may need to perform broader profiling against related targets.
Question: My results are inconsistent between experiments. How can I improve reproducibility?
Answer: Variability can be introduced at multiple stages of the experiment.
-
Standardize Protocols: Ensure all experimental steps, including cell seeding density, inhibitor concentration, incubation times, and assay procedures, are consistent across all experiments.
-
Reagent Quality: Use high-quality reagents and check for lot-to-lot variability, especially for antibodies and assay kits.
-
Inhibitor Preparation: Prepare a large batch of the inhibitor stock solution to be used across multiple experiments to minimize variability from weighing and dissolving small amounts of the compound.
-
Assay Performance: For assays like ELISA, monitor the performance of the standard curve and quality controls in each run. Poor standard curves can lead to inaccurate quantification.
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of this compound? this compound is a small molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the primary enzyme responsible for the degradation of prostaglandins, such as PGE2. By inhibiting 15-PGDH, this compound increases the local concentration of PGE2, which can then enhance tissue regeneration and other biological processes.[1][2]
-
What is the recommended solvent for this compound? For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For in vivo studies, a common formulation involves dissolving the inhibitor in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.
Experimental Use
-
How should I prepare a stock solution of this compound? To prepare a stock solution, dissolve this compound in 100% DMSO. For example, to make a 10 mM stock solution, dissolve 4.13 mg of this compound (assuming a molecular weight of 412.59 g/mol for a similar compound like SW033291) in 1 mL of DMSO. Gentle warming and sonication may be required to ensure complete dissolution. Store the stock solution in aliquots at -20°C or -80°C.
-
What is a typical working concentration for in vitro experiments? The effective concentration of this compound can vary depending on the cell type and experimental conditions. A typical starting point for cell-based assays is in the range of 10 nM to 1 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. For a similar inhibitor, SW033291, the EC50 in A549 cells is approximately 75 nM.[3]
-
How stable is this compound in cell culture media? The stability of small molecule inhibitors in cell culture media can vary. It is best practice to prepare fresh dilutions of this compound from a frozen stock for each experiment.
Data Presentation
Table 1: Properties of Common 15-PGDH Inhibitors
| Inhibitor | IC50 / Ki | Molecular Weight ( g/mol ) | Solubility |
| This compound | IC50 = 3 nM | 426.54 | DMSO |
| SW033291 | Ki = 0.1 nM | 412.59 | Low aqueous solubility |
| ML148 | IC50 = 56 nM | 440.5 | DMSO |
Experimental Protocols
1. Western Blot for 15-PGDH Detection
This protocol is adapted from a general Western blotting procedure and can be optimized for specific cell lines and antibodies.[4]
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load samples onto a 10-12% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against 15-PGDH overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
-
2. 15-PGDH Enzyme Activity Assay
This protocol is based on a fluorescence-based assay that measures the conversion of NAD+ to NADH.[5]
-
Reagent Preparation:
-
Prepare a complete assay buffer containing Tris-HCl, DTT, and NAD+.
-
Dilute the recombinant human 15-PGDH enzyme in the complete assay buffer.
-
Prepare a solution of the substrate, PGE2, in the assay buffer.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well black plate, add the diluted 15-PGDH enzyme.
-
Add the serially diluted this compound or vehicle control.
-
Initiate the reaction by adding the PGE2 substrate.
-
Immediately measure the fluorescence (Excitation: 340 nm, Emission: 445 nm) in a kinetic mode for 10-15 minutes at room temperature.
-
Calculate the rate of the reaction (slope of the fluorescence curve) and determine the percent inhibition.
-
3. PGE2 Measurement by ELISA
This is a general protocol for a competitive ELISA to measure PGE2 levels in cell culture supernatants.[6]
-
Sample Preparation:
-
Collect cell culture media and add a prostaglandin synthetase inhibitor (e.g., indomethacin).
-
Centrifuge the samples to remove any cellular debris.
-
Samples may require dilution in the assay buffer.
-
-
ELISA Procedure:
-
Add standards and samples to the wells of a goat anti-mouse IgG coated plate.
-
Add PGE2 peroxidase conjugate and the anti-PGE2 monoclonal antibody to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate four times with the provided wash buffer.
-
Add TMB substrate and incubate for 30 minutes at room temperature.
-
Add the stop solution and read the absorbance at 450 nm.
-
Calculate the PGE2 concentration from the standard curve.
-
Visualizations
Caption: Signaling pathway of 15-PGDH inhibition.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Human PGE2(Prostaglandin E2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Western Blot Protocols specific for 15-PGDH Antibody (NB200-179): Novus Biologicals [novusbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. arborassays.com [arborassays.com]
Technical Support Center: 15-Pgdh-IN-1 Dose-Response Curve Optimization
Welcome to the technical support center for optimizing dose-response curves with 15-Pgdh-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally active inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] This enzyme catalyzes the oxidation and subsequent inactivation of prostaglandins, such as prostaglandin E2 (PGE2).[2][3][4] By inhibiting 15-PGDH, this compound prevents the degradation of PGE2, leading to its accumulation and enhanced signaling.[1][5]
Q2: What is the reported IC50 value for this compound?
A2: this compound has been shown to inhibit recombinant human 15-PGDH with an IC50 value of 3 nM.[1]
Q3: What type of assay is typically used to determine the dose-response of this compound?
A3: A common method is a fluorescence-based in vitro enzyme assay.[4][6][7][8] This assay measures the activity of 15-PGDH by monitoring the conversion of the cofactor NAD+ to the fluorescent molecule NADH.[4][6][7] The increase in fluorescence is proportional to the enzyme's activity.
Q4: What are the key reagents required for a 15-PGDH inhibitor assay?
A4: The essential reagents include recombinant human 15-PGDH enzyme, the substrate (e.g., PGE2), the cofactor NAD+, a suitable assay buffer, and the inhibitor (this compound).[6]
Q5: How should I prepare my stock solution of this compound?
A5: It is recommended to dissolve this compound in a suitable organic solvent, such as DMSO, to create a high-concentration stock solution. Further dilutions should be made in the assay buffer to achieve the desired final concentrations for the dose-response curve.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Contaminated assay buffer or reagents.2. Autofluorescence of the inhibitor or other compounds.3. Non-specific binding of reagents to the microplate. | 1. Prepare fresh assay buffer and filter-sterilize if necessary. Run a blank with all reagents except the enzyme.2. Test the fluorescence of the inhibitor at the highest concentration in the absence of other reagents.3. Use non-binding surface (NBS) or low-binding microplates. |
| Low Signal or No Enzyme Activity | 1. Inactive enzyme due to improper storage or handling.2. Incorrect buffer pH or composition.3. Degraded substrate (PGE2) or cofactor (NAD+). | 1. Ensure the enzyme is stored at the recommended temperature (-80°C) and avoid repeated freeze-thaw cycles.[6] Keep the enzyme on ice during the experiment.[6]2. Verify the pH of the assay buffer (typically around 7.5-8.0).3. Prepare fresh substrate and cofactor solutions before each experiment. |
| Inconsistent Results or Poor Reproducibility | 1. Pipetting errors, especially with small volumes.2. Temperature fluctuations during the assay.3. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure proper mixing of reagents in each well.2. Allow all reagents to equilibrate to room temperature before starting the assay.[6] Use a plate reader with temperature control.3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. |
| Irregular or Poorly-fitted Dose-Response Curve | 1. Inappropriate concentration range of the inhibitor.2. Inhibitor precipitation at high concentrations.3. Issues with data analysis and curve fitting. | 1. Based on the known IC50 of 3 nM, select a wider range of concentrations (e.g., from picomolar to micromolar) with more data points around the expected IC50.2. Visually inspect the wells with the highest inhibitor concentrations for any signs of precipitation. If observed, adjust the solvent concentration or choose a lower top concentration.3. Use appropriate non-linear regression models (e.g., four-parameter logistic) for curve fitting. Ensure sufficient data points to define the top and bottom plateaus of the curve. |
Quantitative Data: IC50 Values of 15-PGDH Inhibitors
| Inhibitor | IC50 Value | Target | Notes |
| This compound | 3 nM | Recombinant Human 15-PGDH | Potent and orally active.[1] |
| SW033291 | 1.5 nM | 15-PGDH | High-affinity inhibitor.[9] |
| ML148 | 56 nM | 15-PGDH | Potent and selective.[1] |
| 15-PGDH-IN-2 | 0.274 nM | 15-PGDH | |
| 15-PGDH-IN-4 | 1.2 nM | human 15-PGDH | |
| MF-DH-300 | 1.6 nM | 15-PGDH | |
| HW201877 | 3.6 nM | 15-PGDH | Potent and orally active.[1] |
| (+)-SW209415 | 1.1 nM | 15-PGDH | Tight-binding inhibitor.[10] |
Experimental Protocol: this compound Dose-Response Assay
This protocol is based on a typical fluorescence-based assay for measuring 15-PGDH activity.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, pH 7.5, and 0.01% Tween 20.
-
NAD+ Solution: Prepare a stock solution of NAD+ in the assay buffer. The final concentration in the assay is typically 150 µM.
-
PGE2 Substrate Solution: Prepare a stock solution of PGE2 in a suitable solvent (e.g., ethanol) and then dilute it in the assay buffer. The final concentration can range from 5 µM to 40 µM.
-
Recombinant 15-PGDH Enzyme: Dilute the enzyme stock in cold assay buffer to the desired final concentration (e.g., 2-5 nM). Keep the diluted enzyme on ice.
-
This compound Serial Dilutions: Prepare a serial dilution of this compound in the assay buffer. A common starting point is a 10-point, 3-fold serial dilution with a top concentration of 1 µM.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of the serially diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to the wells of a black, flat-bottom 96-well plate.
-
Add 25 µL of the diluted 15-PGDH enzyme solution to each well.
-
Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of a pre-mixed solution containing NAD+ and PGE2 substrate to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 440-460 nm) every 30-60 seconds for 15-30 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the data by setting the average rate of the vehicle control wells as 100% activity and the wells with a saturating concentration of a known inhibitor (or no enzyme) as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
Visualizations
Caption: Signaling pathway of 15-PGDH and its inhibition by this compound.
Caption: Experimental workflow for this compound dose-response curve optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. transcriptionfactor.org [transcriptionfactor.org]
- 9. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 10. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 15-Pgdh-IN-1 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 15-Pgdh-IN-1 and other inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the degradation of prostaglandins, such as Prostaglandin E2 (PGE2).[1][2] this compound is a potent small molecule inhibitor that blocks the activity of the 15-PGDH enzyme.[3] By inhibiting this enzyme, the inhibitor prevents the breakdown of PGE2, leading to elevated local concentrations of active PGE2 in tissues.[4][5] This increase in PGE2 can stimulate various physiological processes, including tissue regeneration and repair in organs like the bone marrow, colon, liver, and muscle.[4][6][7][8]
Q2: My this compound treatment is not showing the expected efficacy. What are the common causes?
A2: Lack of in vivo efficacy can stem from several factors:
-
Poor Solubility and Bioavailability: The inhibitor may not be reaching the target tissue in sufficient concentrations. This can be due to improper formulation or rapid metabolism. First-generation inhibitors like SW033291 are known for high lipophilicity and low aqueous solubility.[5]
-
Suboptimal Dosing or Administration Route: The dose, frequency, or route of administration may not be optimal for your specific animal model and indication.
-
Incorrect Vehicle/Formulation: The vehicle used to dissolve and deliver the inhibitor can significantly impact its stability and bioavailability.
-
Lack of Target Engagement: The inhibitor may not be effectively inhibiting 15-PGDH in the target tissue. It is crucial to verify that PGE2 levels are elevated in the tissue of interest post-treatment.[4]
-
Animal Model Considerations: The expression of 15-PGDH and the responsiveness to PGE2 can vary between different animal models, strains, and disease states.[9][10] For instance, the spleen is critical for the inhibitor's effect on hematopoietic regeneration.[11][12]
Q3: How should I prepare and administer this compound for in vivo studies?
A3: Due to the low aqueous solubility of many 15-PGDH inhibitors, proper formulation is critical. While specific protocols should be optimized, a common approach involves:
-
Dissolving the inhibitor in a minimal amount of an organic solvent like DMSO.
-
Suspending this stock solution in a suitable vehicle for in vivo administration, such as corn oil for oral gavage or a mixture of saline with excipients like Tween 80 or PEG for intraperitoneal (IP) injections. Always prepare fresh formulations and ensure the inhibitor remains in suspension. For detailed steps, refer to the Experimental Protocols section below.
Q4: How can I confirm that this compound is active in my animal model?
A4: The most direct way to confirm target engagement is to measure PGE2 levels in the target tissue. Following administration of an effective dose of a 15-PGDH inhibitor, a significant increase (often around 2-fold) in tissue PGE2 levels is expected.[4][13] This can be quantified using methods like ELISA or LC-MS/MS.[5][8] Comparing PGE2 levels in treated versus vehicle-control animals is a critical validation step.
Q5: Are there known toxicities or off-target effects associated with 15-PGDH inhibitors?
A5: Studies have generally found 15-PGDH inhibitors to be well-tolerated. For example, one study reported no adverse effects on weight, activity, or blood chemistry following a one-week administration of SW033291 at a dose four times higher than the efficacious dose.[5] Similarly, 15-PGDH knockout mice are reported to be healthy and have a normal lifespan.[5] However, as with any experimental compound, it is essential to conduct preliminary dose-finding and toxicity studies in your specific model and monitor animal health closely.
Quantitative Data Summary
For researchers selecting an inhibitor, the following tables summarize the properties and reported in vivo efficacy of common 15-PGDH inhibitors.
Table 1: Physicochemical and In Vitro Properties of 15-PGDH Inhibitors
| Compound Name | IC₅₀ (Human 15-PGDH) | Kᵢ | Key Properties | Reference |
| This compound | 3 nM | N/A | Potent and orally active | [3] |
| SW033291 | ~1.5 nM (against 6 nM 15-PGDH) | 0.1 nM | Potent, high-affinity, but low aqueous solubility | [3][4][5] |
| ML148 | 56 nM | N/A | Potent and selective | [3] |
| (+)-SW209415 | N/A | N/A | Second-generation inhibitor with 10,000-fold increased solubility | [6] |
Table 2: Summary of In Vivo Experimental Data for 15-PGDH Inhibitors
| Inhibitor | Animal Model | Dose & Route | Key Findings | Reference |
| SW033291 | Mouse (Bone Marrow Transplant) | 10 mg/kg, IP | Accelerated hematopoietic recovery | [4] |
| SW033291 | Mouse (DSS-induced Colitis) | 10 mg/kg, IP | Protected from colitis, promoted colon regeneration | [4] |
| SW033291 | Mouse (Aged Muscle) | 10 mg/kg/day, IP | Increased muscle mass and strength; restored PGE2 levels | [8] |
| (+)-SW033291 | Mouse (Alzheimer's Disease) | 5 mg/kg x 2/day, IP | Neuroprotective effects | [10] |
| Quinoxaline Amide Inhibitor | Mouse (Ulcerative Colitis) | 10 mg/kg, IP | Minimized weight loss and disease severity | [7] |
Visualized Guides and Pathways
The following diagrams illustrate key pathways and workflows relevant to your experiments.
Caption: Mechanism of 15-PGDH inhibition to increase PGE2 levels.
References
- 1. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of 15-PGDH Upregulates Prostaglandin E2 to Improve Aged Mouse Muscle Function – Fight Aging! [fightaging.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. 15-Hydroxyprostaglandin dehydrogenase is an in vivo suppressor of colon tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 15-Pgdh-IN-1
Welcome to the technical support center for 15-Pgdh-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments, with a special focus on strategies to improve its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). 15-PGDH is the primary enzyme responsible for the degradation of prostaglandins, such as prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound increases the local concentration of PGE2, which can promote tissue regeneration and repair.[1]
Q2: What are the potential therapeutic applications of inhibiting 15-PGDH?
A2: Inhibition of 15-PGDH has shown promise in various preclinical models for conditions requiring tissue regeneration. These include accelerating hematopoietic recovery after bone marrow transplantation, promoting healing in models of colitis and liver injury, and potentially mitigating age-related decline in tissue fitness.[1][2]
Q3: What is the in vitro potency of this compound?
A3: While specific data for this compound can vary, potent 15-PGDH inhibitors typically exhibit IC50 values in the low nanomolar range in enzymatic assays. For example, a similar inhibitor, SW033291, has a Ki of 0.1 nM.[3] It is recommended to perform a dose-response curve in your specific assay to determine the optimal concentration.
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound is designed for in vivo use. However, like many small molecule inhibitors, its efficacy can be limited by its bioavailability. Appropriate formulation is often necessary to achieve desired exposure and therapeutic effect.
Q5: How does 15-PGDH inhibition affect the prostaglandin signaling pathway?
A5: By preventing the degradation of PGE2, 15-PGDH inhibitors lead to an accumulation of PGE2. This enhances signaling through its receptors (EP1, EP2, EP3, and EP4), which in turn can activate downstream pathways involved in cell proliferation, differentiation, and survival.[1]
Troubleshooting Guide: Improving this compound Bioavailability
This guide addresses common issues related to the bioavailability of this compound in a question-and-answer format.
Q1: My in vivo experiment with this compound did not show the expected efficacy. What could be the reason?
A1: A lack of efficacy in vivo, despite proven in vitro activity, often points to insufficient drug exposure at the target tissue. This is primarily due to poor bioavailability. The following table summarizes key factors that can influence the bioavailability of a small molecule inhibitor like this compound.
| Parameter | Description | Impact on Bioavailability |
| Solubility | The ability of the compound to dissolve in aqueous solutions. | Low aqueous solubility is a major barrier to absorption in the gastrointestinal tract. |
| Permeability | The ability of the compound to cross biological membranes, such as the intestinal epithelium. | Poor permeability will limit the amount of drug that reaches systemic circulation. |
| Metabolic Stability | The susceptibility of the compound to degradation by metabolic enzymes (e.g., in the liver). | Rapid metabolism can lead to a short half-life and reduced exposure.[4] |
| Formulation | The composition of the drug product administered to the animal. | An appropriate formulation can significantly enhance solubility and absorption.[5][6] |
Q2: How can I improve the formulation of this compound for oral administration?
A2: For poorly water-soluble compounds like many small molecule inhibitors, several formulation strategies can be employed. The choice of strategy will depend on the specific physicochemical properties of this compound.
| Formulation Strategy | Principle | Advantages | Considerations |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug molecule within the hydrophobic core of a cyclodextrin, which has a hydrophilic exterior.[5][7][8][9][10] | Increases aqueous solubility and dissolution rate. Can also improve stability.[9][10] | Stoichiometry of the complex needs to be determined. Not all molecules are suitable for complexation. |
| Lipid-Based Formulations | Dissolving the drug in a mixture of oils, surfactants, and co-solvents. These can form emulsions or self-emulsifying drug delivery systems (SEDDS) in the gut.[11][12][13][14][15] | Enhances solubility and can utilize lipid absorption pathways, potentially bypassing first-pass metabolism.[11] | The formulation needs to be carefully optimized for stability and in vivo performance. |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous state within a polymer matrix.[6] | The amorphous form has higher solubility and faster dissolution compared to the crystalline form.[16] | Physical stability of the amorphous state can be a challenge. |
| Particle Size Reduction (Micronization/Nanonization) | Increasing the surface area of the drug particles by reducing their size.[5][17] | Enhances the dissolution rate according to the Noyes-Whitney equation. | May not be sufficient for very poorly soluble compounds. |
Q3: Are there established protocols for preparing these formulations?
A3: Yes, detailed protocols for preparing cyclodextrin and lipid-based formulations are provided in the "Experimental Protocols" section below. These are general procedures that should serve as a starting point for optimization with this compound.
Q4: What administration route is recommended for this compound?
A4: While oral administration is often preferred for convenience, other routes may be considered if oral bioavailability remains a challenge. For the related inhibitor SW033291, intraperitoneal (IP) injection has been successfully used in many preclinical studies.[3] IP administration bypasses the gastrointestinal tract and first-pass metabolism, which can lead to higher and more consistent systemic exposure.
Q5: How can I assess the bioavailability of my this compound formulation?
A5: A pharmacokinetic (PK) study is the standard method for assessing bioavailability. This involves administering the formulated compound to a cohort of animals and collecting blood samples at various time points. The concentration of this compound in the plasma is then measured using a validated analytical method (e.g., LC-MS/MS). The resulting data will provide key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which together describe the extent and rate of drug absorption.
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation
This protocol describes the preparation of an inclusion complex of a small molecule inhibitor with hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used cyclodextrin derivative with improved solubility and safety.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or appropriate buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Determine the required concentration of HP-β-CD: A typical starting point is a 20-40% (w/v) solution of HP-β-CD in water. The optimal concentration will depend on the stoichiometry of the complex with this compound.
-
Prepare the HP-β-CD solution: Weigh the required amount of HP-β-CD and dissolve it in the appropriate volume of sterile water or buffer. Gentle heating and stirring may be required to facilitate dissolution.
-
Add this compound: Weigh the required amount of this compound and add it to the HP-β-CD solution.
-
Facilitate complexation: Vortex the mixture vigorously for 5-10 minutes. Following this, place the solution on a magnetic stirrer and allow it to mix for 24-48 hours at room temperature, protected from light.
-
Sterile filtration: Once the compound is fully dissolved and the solution is clear, sterile filter the formulation through a 0.22 µm filter.
-
Storage: Store the final formulation at 4°C, protected from light. The stability of the formulation should be assessed for your specific experimental duration.
Protocol 2: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
This protocol provides a general method for preparing a simple SEDDS formulation for oral administration.
Materials:
-
This compound
-
Oil (e.g., sesame oil, Capryol 90)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., PEG 400, Transcutol HP)
-
Glass vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Select the components: The selection of oil, surfactant, and co-surfactant is critical and should be based on the solubility of this compound in these excipients. Preliminary solubility studies are highly recommended.
-
Prepare the formulation: In a glass vial, accurately weigh the oil, surfactant, and co-surfactant in the desired ratio. A common starting point is a ratio of 40:40:20 (oil:surfactant:co-surfactant).
-
Homogenize the mixture: Vortex the mixture until a clear, homogenous solution is formed. Gentle warming in a water bath (40-50°C) can aid in homogenization.
-
Dissolve this compound: Add the required amount of this compound to the vehicle and vortex until the compound is completely dissolved.
-
Characterize the formulation: Before in vivo administration, it is advisable to characterize the self-emulsification properties of the formulation by adding a small amount to water and observing the formation of a microemulsion.
-
Storage: Store the final formulation in a tightly sealed container at room temperature, protected from light.
Visualizations
Caption: 15-PGDH Signaling Pathway and Point of Inhibition.
References
- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. AU2018200444B2 - Cyclodextrin complexation methods for formulating peptide proteasome inhibitors - Google Patents [patents.google.com]
- 8. alfachemic.com [alfachemic.com]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
refining 15-Pgdh-IN-1 experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Pgdh-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2).[3][4] By inhibiting 15-PGDH, this compound leads to an increase in the levels of PGE2 and other prostaglandins, which can promote tissue regeneration and other physiological effects.[1][3][4]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of ≥ 100 mg/mL.[1] For in vivo studies, specific formulations are required, such as a mix of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic, and moisture can affect its solubility.[1]
Q3: What is the stability of this compound in solution?
When stored as a powder at -20°C, this compound is stable for up to 3 years. In a DMSO solvent, it is stable for up to 6 months at -80°C and 1 month at -20°C.[1] It is recommended to prepare fresh working solutions from a stock solution for each experiment to ensure optimal activity.
Q4: What are the potential off-target effects of this compound?
While this compound is a potent inhibitor of 15-PGDH, the possibility of off-target effects should always be considered. The predecessor compound, SW033291, demonstrated selective high-affinity interaction with 15-PGDH with no detectable effects on other related short-chain dehydrogenases.[5] However, it is good practice to include appropriate controls in your experiments, such as a structurally related but inactive compound, if available, or using multiple different 15-PGDH inhibitors to confirm that the observed phenotype is due to the inhibition of 15-PGDH.
Q5: Are there any concerns about this compound promoting tumorigenesis?
Since PGE2 has been implicated in promoting the growth of some cancers, there is a theoretical concern that long-term inhibition of 15-PGDH could promote tumorigenesis. 15-PGDH is considered a tumor suppressor in some contexts.[2] However, studies with the second-generation inhibitor (+)-SW209415 showed no effect on the in vivo growth of human multiple myeloma or acute myeloid leukemia cells. It is crucial to carefully consider the specific cancer type and experimental context.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound in Cell Culture
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | This compound may precipitate in aqueous culture media, especially at higher concentrations or after prolonged incubation. Visually inspect the media for any signs of precipitation. If observed, try lowering the final concentration of the inhibitor. Ensure the final DMSO concentration in the media is low (typically <0.1%) to avoid solvent-induced precipitation and toxicity. |
| Compound Degradation | The stability of this compound in your specific cell culture media and conditions may be limited. Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Consider a time-course experiment to determine the optimal incubation time. |
| Incorrect Dosing | The effective concentration of this compound can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The IC50 for recombinant human 15-PGDH is 3 nM, and it induces PGE2 in A549 cells at concentrations as low as 20 nM.[1] |
| Low 15-PGDH Expression | The target cell line may not express sufficient levels of 15-PGDH for the inhibitor to have a significant effect. Verify 15-PGDH expression in your cells using Western blot or qPCR. |
| Cell Health | Ensure that the cells are healthy and in the logarithmic growth phase before treatment. High cell density or poor cell health can affect the experimental outcome. |
Issue 2: High Variability in PGE2 ELISA Results
| Possible Cause | Troubleshooting Step |
| Sample Handling | Prostaglandins can be unstable. Process samples quickly and store them at -80°C. Avoid repeated freeze-thaw cycles. When collecting cell culture supernatant, centrifuge to remove any cells or debris. |
| ELISA Protocol | Strictly adhere to the manufacturer's protocol for the PGE2 ELISA kit. Pay close attention to incubation times, temperatures, and washing steps. Ensure proper mixing of reagents. |
| Standard Curve Issues | Prepare the standard curve fresh for each assay. Ensure accurate pipetting when preparing the serial dilutions of the standard. |
| Matrix Effects | Components in your sample (e.g., cell culture media, serum) can interfere with the ELISA. Run a control with the vehicle (e.g., media with DMSO) to assess the background signal. Consider sample purification or dilution if matrix effects are suspected. |
Issue 3: Difficulty in Detecting 15-PGDH by Western Blot
| Possible Cause | Troubleshooting Step |
| Low Protein Expression | 15-PGDH expression levels can be low in some tissues or cell lines. Use a sufficient amount of total protein lysate (e.g., 20-30 µg). Consider using a positive control lysate from a cell line known to express 15-PGDH (e.g., A549 cells). |
| Antibody Quality | Use a validated antibody specific for 15-PGDH. Check the manufacturer's datasheet for recommended antibody concentrations and blocking conditions. |
| Protein Degradation | Prepare cell or tissue lysates with protease inhibitors to prevent protein degradation. |
| Transfer Issues | Ensure efficient transfer of the protein from the gel to the membrane. Use appropriate transfer conditions (voltage, time) for a protein of the size of 15-PGDH (~29 kDa). |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | [1][2] |
| IC50 (recombinant human 15-PGDH) | 3 nM | [1] |
| Solubility in DMSO | ≥ 100 mg/mL | [1] |
| Oral Bioavailability (in mice) | 63% | [1] |
Table 2: Example Dose-Response of this compound on PGE2 Induction in A549 Cells
| This compound Concentration (nM) | Fold Increase in PGE2 (relative to vehicle) |
| 4 | ~1.5 |
| 20 | ~2.5 |
| 100 | ~3.0 |
| 500 | ~3.5 |
| 2500 | ~3.5 |
| Data is illustrative and based on information from MedChemExpress.[1] |
Experimental Protocols
Protocol 1: Measurement of PGE2 Levels in Cell Culture Supernatant using ELISA
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. The next day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Sample Collection: After the desired incubation period, collect the cell culture supernatant. Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cells and debris.
-
Sample Storage: Store the clarified supernatant at -80°C until ready for analysis. Avoid multiple freeze-thaw cycles.
-
PGE2 ELISA: Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions carefully.[6][7][8][9] Briefly, this typically involves:
-
Preparing a standard curve using the provided PGE2 standards.
-
Adding standards and samples to the wells of the antibody-coated microplate.
-
Adding a fixed amount of HRP-conjugated PGE2 to each well to compete with the PGE2 in the samples/standards.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that reacts with the HRP to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.
Protocol 2: Western Blotting for 15-PGDH
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 15-PGDH (e.g., Cell Signaling Technology #94019) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. abcam.com [abcam.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. file.elabscience.com [file.elabscience.com]
Validation & Comparative
Validating 15-Pgdh-IN-1 Efficacy: A Comparative Guide to Genetic Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor 15-Pgdh-IN-1 (SW033291) with genetic models of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibition. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, validates the efficacy of this compound as a potent therapeutic strategy for tissue regeneration.
The enzyme 15-PGDH is the primary catalyst in the degradation of prostaglandins, including prostaglandin E2 (PGE2), a key signaling molecule in tissue repair and inflammation.[1][2][3] By inhibiting 15-PGDH, levels of PGE2 can be increased, thereby promoting the regeneration of damaged tissues.[4][5][6] This guide evaluates the concordance between genetic knockout of 15-PGDH and pharmacological inhibition with this compound (SW033291), a potent and selective small molecule inhibitor.[5][7][8]
Comparative Efficacy: Pharmacological vs. Genetic Inhibition
Genetic knockout of the Hpgd gene (which encodes 15-PGDH) in mice has been shown to result in a roughly two-fold increase in basal PGE2 levels across various tissues, including the colon, lung, liver, and bone marrow.[4][5] These 15-PGDH knockout mice exhibit enhanced regenerative capacity in models of colitis, hematopoietic injury, and liver resection.[4][5]
Pharmacological inhibition of 15-PGDH with SW033291 in wild-type mice phenocopies the effects observed in the knockout models. Treatment with SW033291 leads to a similar elevation in tissue PGE2 levels and accelerates tissue repair in multiple organs.[4][6]
Quantitative Data Summary
The following tables summarize the comparative quantitative data from key studies.
Table 1: Impact of 15-PGDH Inhibition on Tissue PGE2 Levels
| Tissue | Genetic Model (15-PGDH KO vs. WT) | Pharmacological Model (SW033291 vs. Vehicle) | Reference |
| Bone Marrow | ~2-fold increase | ~2-fold increase | [4] |
| Colon | ~2-fold increase | ~2-fold increase | [4][9] |
| Liver | ~2-fold increase | ~2-fold increase | [4] |
| Lung | ~2-fold increase | ~2-fold increase | [4] |
Table 2: Efficacy in a Dextran Sodium Sulfate (DSS)-Induced Colitis Model
| Parameter | Genetic Model (15-PGDH KO vs. WT) | Pharmacological Model (SW033291 vs. Vehicle) | Reference |
| Disease Activity Index (DAI) | Significantly suppressed | Significantly suppressed | [4] |
| Weight Loss | Significantly less | Significantly less | [4] |
| Colon Shortening | Significantly protected | Significantly protected | [4] |
Table 3: Efficacy in a Bone Marrow Transplantation Model
| Parameter | Genetic Model (15-PGDH KO vs. WT) | Pharmacological Model (SW033291 vs. Vehicle) | Reference |
| Neutrophil Recovery | 43% increase in basal counts | Accelerated recovery | [4] |
| Platelet Recovery | - | Accelerated recovery | [10] |
| Bone Marrow SKL Cells | 39% increase | - | [4] |
Table 4: Efficacy in a Partial Hepatectomy Model
| Parameter | Genetic Model (15-PGDH KO vs. WT) | Pharmacological Model (SW033291 vs. Vehicle) | Reference |
| Liver Regeneration Rate | Markedly increased | Markedly increased | [4] |
| Extent of Liver Regeneration | Markedly increased | Markedly increased | [4] |
Signaling Pathway and Experimental Workflow
The therapeutic effects of 15-PGDH inhibition are primarily mediated by the upregulation of PGE2, which in turn activates various downstream signaling pathways to promote cell proliferation, survival, and tissue regeneration.[11][12][13]
The validation of this compound efficacy often involves standardized experimental workflows in mouse models of tissue injury.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
-
Animal Model: C57BL/6J mice are typically used.
-
Induction of Colitis: Mice are administered 2.5-5% (w/v) DSS in their drinking water for 5-7 days.
-
Treatment: SW033291 or a vehicle control is administered daily via intraperitoneal (i.p.) injection or oral gavage.
-
Monitoring: Body weight, stool consistency, and the presence of blood are monitored daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study period, colons are excised, and their length is measured. Tissues are then processed for histological analysis to assess inflammation and tissue damage, and for measurement of PGE2 levels.[4]
Bone Marrow Transplantation (BMT) Model
-
Animal Model: Recipient mice (e.g., C57BL/6J) are lethally irradiated.
-
Transplantation: Donor bone marrow cells are transplanted into the recipient mice via retro-orbital or tail vein injection.
-
Treatment: SW033291 or a vehicle control is administered to the recipient mice, often starting before the transplant and continuing for a period after.
-
Monitoring: Peripheral blood is collected at regular intervals to monitor the recovery of neutrophils, platelets, and other blood cell lineages.
-
Endpoint Analysis: Bone marrow and spleen can be harvested to analyze hematopoietic stem and progenitor cell (HSPC) populations by flow cytometry.[4][14][15]
Partial Hepatectomy Model
-
Animal Model: Mice undergo a surgical procedure where approximately two-thirds of the liver is resected.
-
Treatment: SW033291 or a vehicle control is administered, typically starting prior to surgery.
-
Monitoring: At various time points post-surgery, mice are euthanized, and the remaining liver lobes are excised and weighed.
-
Analysis: The liver-to-body weight ratio is calculated and compared to that of sham-operated controls to determine the extent of liver regeneration.[4]
Comparison with Other 15-PGDH Inhibitors
While SW033291 is a well-characterized inhibitor of 15-PGDH, other small molecules have been identified. These include tetrazole and aminooxy amide derivatives, rhodanine alkylidenes, and various triazole and benzimidazole compounds.[5] However, to date, SW033291 is the most extensively validated of these inhibitors in in vivo disease models, demonstrating clear efficacy in promoting tissue regeneration.[5] The potent, tight-binding, and selective nature of SW033291's interaction with 15-PGDH contributes to its robust biological activity.[5][16]
Conclusion
References
- 1. sinobiological.com [sinobiological.com]
- 2. pnas.org [pnas.org]
- 3. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE [mdpi.com]
- 9. 15-Hydroxyprostaglandin dehydrogenase is an in vivo suppressor of colon tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Role of prostaglandin E2 in tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI Insight - 15-PGDH inhibition activates the splenic niche to promote hematopoietic regeneration [insight.jci.org]
- 15. researchgate.net [researchgate.net]
- 16. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 15-PGDH Inhibitors: 15-Pgdh-IN-1 vs. SW033291 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical negative regulator of prostaglandin E2 (PGE2), a lipid signaling molecule with potent roles in tissue regeneration and repair. Inhibition of 15-PGDH has emerged as a promising therapeutic strategy to enhance tissue recovery in various disease models. This guide provides a comparative overview of two small molecule inhibitors of 15-PGDH: 15-Pgdh-IN-1 and SW033291, with a focus on their reported in vivo efficacy.
At a Glance: Key Inhibitor Characteristics
| Feature | This compound | SW033291 |
| Target | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) |
| Mechanism of Action | Inhibition of 15-PGDH, leading to increased levels of PGE2. | Potent and high-affinity inhibitor of 15-PGDH, leading to increased levels of prostaglandin E2 (PGE2).[1] |
| Reported IC50/Ki | IC50: 3 nM (recombinant human 15-PGDH) | Ki: 0.1 nM[1][2] |
| In Vivo Efficacy Data | Not publicly available. Stated to be usable for tissue repair and regeneration research. | Demonstrated efficacy in mouse models of bone marrow transplantation, colitis, and liver regeneration.[3] |
| Oral Bioavailability | Reported to be orally active. | Administered via intraperitoneal injection in most reported studies.[2] |
Signaling Pathway of 15-PGDH Inhibition
The inhibition of 15-PGDH blocks the degradation of PGE2, leading to its accumulation. Elevated PGE2 levels then enhance signaling through its receptors (EP1-4), promoting various cellular processes involved in tissue repair and regeneration.
SW033291: A Profile of In Vivo Efficacy
SW033291 has demonstrated significant therapeutic potential in various mouse models of tissue injury by elevating PGE2 levels. A single 10 mg/kg intraperitoneal dose of SW033291 was shown to double PGE2 levels in the lungs, liver, colon, and bone marrow within 3 hours.[4]
Hematopoietic Recovery Following Bone Marrow Transplantation
In lethally irradiated mice that received a bone marrow transplant, treatment with SW033291 accelerated the recovery of neutrophils, platelets, and red blood cells.[4]
| Parameter | Vehicle Control | SW033291 (10 mg/kg, i.p.) |
| Neutrophil Recovery | Slower recovery post-transplantation | Significantly accelerated recovery[4] |
| Platelet Recovery | Slower recovery post-transplantation | Significantly accelerated recovery[4] |
| Red Blood Cell Recovery | Slower recovery post-transplantation | Significantly accelerated recovery[4] |
Amelioration of Dextran Sodium Sulfate (DSS)-Induced Colitis
SW033291 treatment protected mice from the severe symptoms of DSS-induced colitis, a model for inflammatory bowel disease.
| Parameter | DSS + Vehicle Control | DSS + SW033291 (10 mg/kg, i.p.) |
| Disease Severity | Severe colitis symptoms | Ameliorated severity of colitis[4] |
| Inflammatory Cytokines | Elevated levels | Reduced levels[2] |
Enhanced Liver Regeneration After Partial Hepatectomy
Following surgical removal of a portion of the liver, mice treated with SW033291 exhibited a faster and more extensive regeneration of liver tissue.
| Parameter | Partial Hepatectomy + Vehicle Control | Partial Hepatectomy + SW033291 (10 mg/kg, i.p.) |
| Rate of Liver Regeneration | Standard rate | Increased rate of regeneration[4] |
| Extent of Liver Regeneration | Standard extent | Increased extent of regeneration[4] |
Experimental Protocols for SW033291 In Vivo Studies
The following is a generalized experimental workflow based on published studies with SW033291. Specific details may vary depending on the experimental model.
References
- 1. New drug stimulates tissue regeneration, catalyzing faster regrowth and healing of damaged tissues | School of Medicine | School of Medicine | Case Western Reserve University [case.edu]
- 2. pnas.org [pnas.org]
- 3. Inhibitors of 15-Prostaglandin Dehydrogenase To Potentiate Tissue Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 15-PGDH Inhibitors: Cross-Validation of 15-Pgdh-IN-1 Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor, 15-Pgdh-IN-1, with other notable alternatives in the field. The objective is to offer a clear, data-driven cross-validation of their performance based on available experimental evidence. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection of the most appropriate compound for your research needs.
Introduction to 15-PGDH Inhibition
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2).[1] By catalyzing the oxidation of the 15-hydroxyl group to a ketone, 15-PGDH effectively inactivates PGE2, a critical lipid mediator involved in a wide array of physiological and pathological processes.[2] These processes include tissue regeneration, inflammation, and cell growth.[2][3] Inhibition of 15-PGDH has emerged as a promising therapeutic strategy to elevate endogenous PGE2 levels, thereby promoting tissue repair and regeneration in various organs.[3][4]
Quantitative Comparison of 15-PGDH Inhibitors
The following tables summarize the key in vitro and in vivo performance metrics of this compound and its primary alternatives. This data is compiled from various publicly available studies to facilitate a direct comparison of their potency and efficacy.
Table 1: In Vitro Potency of 15-PGDH Inhibitors
| Compound | IC50 (nM) | Ki (nM) | Cell-based PGE2 Increase (Fold Change) | Cell Line |
| This compound | 3 | Not Reported | Not Reported | Not Reported |
| SW033291 | 1.5[3][5][6][7] | 0.1[5][6][8] | 3.5-fold at 500 nM[5][8] | A549[5][8] |
| ML148 | 56[1][9] | Not Reported | Not Reported | Not Reported |
| HW201877 | 3.6[1][10] | Not Reported | 4.8-fold[10] | A549[10] |
| 15-PGDH-IN-2 | 0.274[1] | Not Reported | Not Reported | Not Reported |
| 15-PGDH-IN-4 | 1.2[1] | Not Reported | Not Reported | Not Reported |
| MF-DH-300 | 1.6[1] | Not Reported | Not Reported | Not Reported |
Table 2: In Vivo Efficacy of 15-PGDH Inhibitors
| Compound | Animal Model | Dosing Regimen | Key Findings |
| SW033291 | Mouse (Bone Marrow Transplant) | 10 mg/kg, i.p., twice daily[6][7] | Accelerated hematopoietic recovery.[3][6] |
| Mouse (Colon and Liver Injury) | 10 mg/kg, i.p.[6][7] | Reduced inflammatory cytokines and promoted tissue regeneration.[3][6] | |
| Mouse (Type 2 Diabetes) | 5 mg/kg, i.p., twice daily for 10 weeks | Ameliorated metabolic disorders.[11] | |
| HW201877 | Mouse (Inflammatory Bowel Disease & Idiopathic Pulmonary Fibrosis) | Not specified | Demonstrated notable therapeutic efficacy.[10] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and experimental procedures involved, the following diagrams illustrate the core signaling pathway affected by 15-PGDH inhibition and a typical in vitro experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of HW201877: A Highly Potent and Orally Bioavailable Inhibitor of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating the Mechanisms of 15-PGDH Inhibitor SW033291 in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: 15-PGDH Inhibitors vs. COX-2 Inhibitors in Prostaglandin E2 Modulation
A comprehensive guide for researchers and drug development professionals on the contrasting mechanisms, experimental evaluation, and therapeutic potential of 15-hydroxyprostaglandin dehydrogenase inhibitors and cyclooxygenase-2 inhibitors.
This guide provides a detailed comparative analysis of two key classes of modulators of the prostaglandin E2 (PGE2) signaling pathway: 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors, represented by the experimental compound 15-Pgdh-IN-1 and its analogs like SW033291, and cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib. While both classes of compounds target the PGE2 pathway, they do so with opposing effects, leading to distinct therapeutic applications. This guide will delve into their mechanisms of action, present comparative experimental data, provide detailed experimental protocols, and visualize key pathways and workflows.
Mechanism of Action: A Tale of Two Opposing Strategies
The fundamental difference between 15-PGDH inhibitors and COX-2 inhibitors lies in their opposing effects on prostaglandin E2 levels. PGE2 is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, tissue repair, and cancer.[1]
COX-2 inhibitors , such as celecoxib, function by blocking the activity of the COX-2 enzyme.[2] This enzyme is responsible for the synthesis of prostaglandins from arachidonic acid.[3] By inhibiting COX-2, these drugs reduce the production of prostaglandins, thereby alleviating inflammation and pain.[2] This mechanism has made them a cornerstone in the treatment of inflammatory conditions like arthritis.[4][5]
Conversely, 15-PGDH inhibitors , including this compound and SW033291, target the primary enzyme responsible for the degradation of prostaglandins, 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[6] By inhibiting this enzyme, these compounds prevent the breakdown of PGE2, leading to a localized increase in its concentration.[6] This elevation of PGE2 has been shown to promote tissue regeneration and repair in various organs, including bone marrow, colon, and liver.[6][7]
This opposing mechanism of action is central to their distinct therapeutic potentials: COX-2 inhibitors are used to suppress pro-inflammatory and pain-inducing effects of PGE2, while 15-PGDH inhibitors aim to harness the pro-regenerative capabilities of the same molecule.
Prostaglandin E2 Signaling Pathway
The following diagram illustrates the synthesis and degradation of prostaglandin E2, highlighting the points of intervention for both COX-2 and 15-PGDH inhibitors.
Quantitative Data Comparison
The following tables summarize key quantitative data for representative 15-PGDH and COX-2 inhibitors.
Table 1: In Vitro Inhibitory Activity
| Inhibitor Class | Compound Example | Target | IC50 / Ki | Reference |
| 15-PGDH Inhibitor | This compound | Human 15-PGDH | IC50: 3 nM | [Source not found] |
| SW033291 | Human 15-PGDH | Ki: 0.1 nM | [6][8] | |
| COX-2 Inhibitor | Celecoxib | Human COX-2 | IC50: 0.45 µM | [9] |
| Rofecoxib | Human COX-2 | - | [10] | |
| Etoricoxib | Human COX-2 | - | [11] |
Table 2: In Vivo Efficacy
| Inhibitor Class | Compound Example | Animal Model | Effect | Reference |
| 15-PGDH Inhibitor | SW033291 | Mouse model of bone marrow transplantation | Accelerated hematopoietic recovery | [6][7] |
| SW033291 | Mouse model of colitis | Protected from colitis and promoted colon regeneration | [6] | |
| SW033291 | Mouse model of liver resection | Enhanced liver regeneration | [6] | |
| COX-2 Inhibitor | Celecoxib | Rat model of arthritis | Reduced inflammation and pain | [5] |
| Rofecoxib | Human clinical trials for arthritis | Reduced gastrointestinal side effects compared to non-selective NSAIDs | [10] |
Experimental Protocols
Detailed methodologies for assessing the activity of these inhibitors are crucial for reproducible research.
15-PGDH Inhibition Assay Protocol (Fluorometric)
This protocol is adapted from commercially available kits and published literature.[12][13]
Materials:
-
Recombinant human 15-PGDH enzyme
-
15-PGDH Assay Buffer
-
NAD+
-
Prostaglandin E2 (PGE2) substrate
-
Fluorometric probe
-
Test inhibitor (e.g., this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the 15-PGDH enzyme, NAD+, PGE2, and the test inhibitor in 15-PGDH Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
15-PGDH Assay Buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
Recombinant 15-PGDH enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the PGE2 substrate and NAD+ to each well to initiate the enzymatic reaction.
-
Signal Detection: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C. The increase in fluorescence corresponds to the production of NADH, which is proportional to 15-PGDH activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
COX-2 Inhibition Assay Protocol (Fluorometric)
This protocol is based on commercially available kits and published methodologies.[9][14]
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
Heme cofactor
-
Arachidonic Acid substrate
-
Fluorometric probe
-
Test inhibitor (e.g., Celecoxib)
-
96-well white opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, arachidonic acid, and the test inhibitor in COX Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
Heme
-
Test inhibitor at various concentrations (or vehicle control)
-
Recombinant COX-2 enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the arachidonic acid substrate to each well to start the reaction.
-
Signal Detection: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C. The fluorescence is generated by the reaction of the probe with the intermediate product, Prostaglandin G2.
-
Data Analysis: Determine the reaction rate from the linear portion of the kinetic curve. Calculate the IC50 value by plotting the percent inhibition versus the inhibitor concentration.
In Vivo Experimental Workflow
The following diagram outlines a typical workflow for a comparative in vivo study evaluating the effects of a 15-PGDH inhibitor and a COX-2 inhibitor in a mouse model of tissue injury.
Adverse Effects and Safety Profile
The safety profiles of COX-2 inhibitors have been extensively studied, with significant concerns raised regarding their cardiovascular risks.
COX-2 Inhibitors:
-
Cardiovascular Risks: Clinical trials have shown that COX-2 inhibitors can increase the risk of heart attack and stroke.[10] This led to the withdrawal of rofecoxib (Vioxx) from the market.[11] The proposed mechanism involves the inhibition of prostacyclin (a vasodilator and platelet aggregation inhibitor) without a corresponding inhibition of thromboxane A2 (a vasoconstrictor and platelet aggregator).[10]
-
Gastrointestinal Effects: While designed to have a better gastrointestinal safety profile than non-selective NSAIDs, COX-2 inhibitors can still cause side effects such as bloating, diarrhea, and in rare cases, ulcers and bleeding.[2][3]
-
Renal Effects: COX-2 inhibitors can affect kidney function by reducing blood flow and causing sodium and water retention.[2]
15-PGDH Inhibitors:
-
Potential for Pro-inflammatory Effects: Given that 15-PGDH inhibitors increase PGE2 levels, there is a theoretical risk of exacerbating inflammation in certain contexts. However, studies to date have primarily focused on their regenerative potential in the context of injury and have not reported significant pro-inflammatory adverse effects.[6]
-
Oncogenic Potential: As PGE2 signaling is implicated in the progression of some cancers, there is a theoretical concern that long-term use of 15-PGDH inhibitors could promote tumor growth. This is an area that requires further investigation.
-
Limited Clinical Data: It is important to note that 15-PGDH inhibitors are still in the preclinical and early clinical stages of development, and therefore, a comprehensive safety profile in humans has not yet been established.
Conclusion
15-PGDH inhibitors and COX-2 inhibitors represent two distinct and opposing therapeutic strategies for modulating the prostaglandin E2 pathway. COX-2 inhibitors are well-established anti-inflammatory and analgesic agents that work by decreasing PGE2 synthesis. Their clinical utility is, however, tempered by significant cardiovascular and gastrointestinal side effects. In contrast, 15-PGDH inhibitors are an emerging class of drugs that promote tissue regeneration by increasing local PGE2 concentrations. While they hold great promise for regenerative medicine, their long-term safety profile, particularly concerning inflammation and cancer risk, requires thorough investigation. For researchers and drug developers, the choice between these two classes of inhibitors will depend entirely on the desired therapeutic outcome: the suppression of PGE2's detrimental effects in inflammation and pain, or the enhancement of its beneficial roles in tissue repair and regeneration.
References
- 1. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage [medicinenet.com]
- 4. Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COX-2-Specific inhibitors--the emergence of a new class of analgesic and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TISSUE REGENERATION. Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors [mdpi.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. mybiosource.com [mybiosource.com]
- 14. abcam.com [abcam.com]
Unlocking Tissue Regeneration: A Comparative Guide to 15-Pgdh-IN-1 and Other 15-PGDH Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective therapeutic agents is paramount. 15-hydroxyprostaglandin dehydrogenase (15-PGDH) has emerged as a critical therapeutic target for promoting tissue regeneration. This guide provides an objective comparison of 15-Pgdh-IN-1, a potent and orally active inhibitor of 15-PGDH, with other key alternatives, supported by experimental data and detailed protocols to aid in the validation of their therapeutic potential.
The enzyme 15-PGDH is the primary catalyst in the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2).[1] PGE2 plays a crucial role in the proliferation and maintenance of tissue stem cells.[2] By inhibiting 15-PGDH, the localized concentration of PGE2 increases, thereby enhancing tissue repair and regeneration in various organs, including bone marrow, colon, and liver.[2] This mechanism has positioned 15-PGDH inhibitors as promising candidates for a range of therapeutic applications, from hematopoietic recovery after bone marrow transplantation to treating inflammatory bowel disease and even mitigating the effects of aging on muscle.[2][3][4]
Comparative Analysis of 15-PGDH Inhibitors
The landscape of 15-PGDH inhibitors includes several small molecules with varying potencies. Below is a summary of the in vitro efficacy of this compound and its key competitors, based on their half-maximal inhibitory concentration (IC50) against human 15-PGDH.
| Inhibitor | IC50 (nM) for human 15-PGDH | Key Features |
| This compound | 3 | Potent and orally active.[5] |
| SW033291 | 0.1 (Ki) | High-affinity inhibitor, promotes tissue regeneration.[5] |
| 15-PGDH-IN-2 | 0.274 | Investigated for hair loss, bone formation, and wound healing.[5] |
| MF-DH-300 | 1.6 | Blocks binding of 15-PGDH to PGE2, increases stem cell proliferation.[5] |
| 15-PGDH-IN-4 | 1.2 | Used for immune cell function and tissue regeneration research.[5] |
| HW201877 | 3.6 | Orally active, shows efficacy in models of IBD and pulmonary fibrosis.[3] |
| ML148 | 56 | Potent and selective inhibitor.[5] |
Signaling Pathway of 15-PGDH Inhibition
The therapeutic effects of 15-PGDH inhibitors are rooted in their ability to modulate the PGE2 signaling pathway. By blocking the degradation of PGE2, these inhibitors effectively amplify its downstream effects, which include the activation of various signaling cascades that promote cell proliferation and tissue regeneration.
Experimental Protocols for Validation
To assist researchers in the validation of this compound and other inhibitors, detailed methodologies for key experiments are provided below.
In Vitro 15-PGDH Enzymatic Activity Assay
This assay determines the potency of an inhibitor in blocking the enzymatic activity of 15-PGDH.
Materials:
-
Recombinant human 15-PGDH enzyme
-
Prostaglandin E2 (PGE2) substrate
-
NAD+ cofactor
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing assay buffer, NAD+, and the test inhibitor at various concentrations.
-
Add recombinant 15-PGDH enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding PGE2 to each well.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Quantification of PGE2 Levels in Cell Culture or Tissues
This protocol measures the downstream effect of 15-PGDH inhibition, which is the increase in PGE2 levels.
Materials:
-
Cell or tissue lysates
-
PGE2 ELISA kit
-
Protein quantification assay (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Treat cells or animals with the 15-PGDH inhibitor or vehicle control.
-
Harvest cells or tissues and prepare lysates using a suitable lysis buffer.
-
Measure the total protein concentration in each lysate.
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the lysates to wells pre-coated with a PGE2 capture antibody, followed by the addition of a detection antibody and substrate.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentration of PGE2 in each sample based on a standard curve.
-
Normalize the PGE2 concentration to the total protein concentration for each sample to account for variations in cell number or tissue size.
In Vivo Models of Tissue Regeneration
To assess the therapeutic potential in a physiological context, animal models of tissue injury and regeneration are employed.
Example: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Induce colitis in mice by administering DSS in their drinking water.
-
Treat a group of mice with the 15-PGDH inhibitor (e.g., this compound) and another group with a vehicle control.
-
Monitor disease activity daily by recording body weight, stool consistency, and the presence of blood in the stool.
-
At the end of the study, sacrifice the animals and collect the colons.
-
Measure colon length and perform histological analysis to assess the degree of inflammation and tissue damage.
-
Compare the disease activity index and histological scores between the inhibitor-treated and control groups to evaluate the therapeutic efficacy. A significant reduction in disease severity in the treated group indicates a positive therapeutic effect.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for validating the therapeutic potential of a novel 15-PGDH inhibitor.
By providing a framework for comparison and standardized protocols for validation, this guide aims to empower researchers to effectively evaluate and advance the development of 15-PGDH inhibitors like this compound for various therapeutic applications. The potent and orally available nature of this compound, coupled with a growing body of evidence for the therapeutic benefits of 15-PGDH inhibition, positions it as a compelling candidate for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-PGDH inhibitor(Humanwell Healthcare) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Inhibition of 15-PDGH: a strategy to rejuvenate aged muscles? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Independent Verification of 15-PGDH Inhibitor Effects: A Comparative Analysis of 15-Pgdh-IN-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor 15-Pgdh-IN-1 (SW033291) with other known inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The data presented is collated from multiple independent studies to support the verification of its biological effects and to benchmark its performance against alternative compounds.
Introduction to 15-PGDH Inhibition
15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, including prostaglandin E2 (PGE2).[1][2] PGE2 is a critical lipid signaling molecule that plays a vital role in tissue homeostasis, inflammation, and regeneration.[3][4] By inhibiting 15-PGDH, the localized concentration of PGE2 can be increased, thereby enhancing tissue repair and regenerative processes.[1][5] This mechanism has positioned 15-PGDH inhibitors as promising therapeutic agents for a range of conditions, including those requiring accelerated tissue recovery and in the treatment of age-related decline in muscle function.[6][7] The small molecule SW033291, also referred to as this compound in some contexts, is a potent and selective inhibitor of 15-PGDH.[8][9]
Comparative Efficacy of 15-PGDH Inhibitors
The following table summarizes the in vitro and in vivo efficacy of this compound (SW033291) and a selection of alternative 15-PGDH inhibitors based on published data.
| Inhibitor | Target | IC50 / Ki | In Vitro Effects | In Vivo Effects | Key Findings & Citations |
| This compound (SW033291) | 15-PGDH | Ki: 0.1 nM[8][9] | Potent and high-affinity inhibitor of 15-PGDH.[8][9] Increases PGE2 levels in A549 cells by 3.5-fold at 500 nM (EC50 ≈ 75 nM).[9] | Doubles PGE2 levels in bone marrow, colon, lung, and liver in mice at 10 mg/kg.[5] Accelerates hematopoietic recovery, promotes colon and liver regeneration.[8] | A first-generation, potent inhibitor with demonstrated in vivo efficacy in multiple tissue regeneration models.[5][6] |
| (+)-SW209415 | 15-PGDH | EC50: ~10 nM (cell-based assay) | More potent in cell-based assays compared to SW033291 (EC50 of 40 nM).[6] | A single 2.5 mg/kg dose in mice induces a 2-fold increase in bone marrow PGE2.[6] Demonstrates synergy with G-CSF.[6] | A second-generation inhibitor with improved solubility (10,000-fold higher than SW033291), suitable for potential intravenous delivery.[6] |
| ML148 | 15-PGDH | IC50: 56 nM[10] | Potent and selective inhibitor. | Data not readily available in reviewed literature. | Identified as a potent and selective inhibitor for studying prostaglandin-signaling pathways.[10] |
| MF-300 | 15-PGDH | IC50: 1.6 nM[10] | Reversibly binds to the PGE2 binding site of 15-PGDH.[11] | Increases physiologic levels of PGE2 in skeletal muscle in preclinical studies.[11] Well-tolerated in Phase 1 clinical trials in healthy volunteers.[12] | A first-in-class, oral inhibitor being developed for the treatment of sarcopenia (age-related muscle weakness).[11][12] |
| HW201877 | 15-PGDH | IC50: 3.6 nM | Elevates PGE2 levels in A549 cells (4.8-fold increase).[13] | Demonstrates therapeutic efficacy in murine models of inflammatory bowel disease (IBD) and idiopathic pulmonary fibrosis (IPF).[13] | A potent and orally active inhibitor identified as a promising clinical candidate for IBD and IPF.[13] |
Signaling Pathway of 15-PGDH Inhibition
The inhibition of 15-PGDH leads to an increase in local PGE2 levels. PGE2 then binds to its receptors (EP1-4), activating downstream signaling cascades that promote tissue regeneration and repair. One key pathway involves the induction of stromal cell-derived factor 1 (SDF-1 or CXCL12) and stem cell factor (SCF) in the bone marrow microenvironment, which enhances the homing and engraftment of hematopoietic stem cells.[6]
Key Experimental Protocols
In Vitro 15-PGDH Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 15-PGDH.
-
Principle: The enzymatic activity of 15-PGDH is measured by monitoring the conversion of NAD+ to NADH, which results in an increase in fluorescence.
-
Procedure:
-
Reactions are prepared with recombinant 15-PGDH enzyme, varying concentrations of the test inhibitor (e.g., this compound), 150 µM NAD+, and 25 µM PGE2 in a reaction buffer (50 mM Tris-HCl, pH 7.5, 0.01% Tween 20).[8]
-
The reaction mixture is incubated for 15 minutes at 25°C.[8]
-
Enzyme activity is determined by measuring the fluorescence of NADH (Excitation/Emission = 340 nm/485 nm) every 30 seconds for 3 minutes immediately after the addition of PGE2.[8]
-
The IC50 value is calculated from the dose-response curve.
-
In Vivo Hematopoietic Recovery Model
-
Objective: To assess the effect of a 15-PGDH inhibitor on hematopoietic recovery following bone marrow transplantation in mice.
-
Procedure:
-
Recipient mice undergo lethal irradiation to ablate their hematopoietic system.
-
Donor bone marrow cells are transplanted into the recipient mice via tail vein injection.
-
Recipient mice are treated with the 15-PGDH inhibitor (e.g., 10 mg/kg SW033291, intraperitoneally) or a vehicle control.[5][8]
-
Peripheral blood is collected at regular intervals to monitor the recovery of neutrophils, platelets, and red blood cells.[5]
-
Bone marrow can also be harvested at the end of the study to assess the number of hematopoietic stem and progenitor cells.[5][9]
-
Conclusion
The available data from numerous independent studies strongly support the efficacy of this compound (SW033291) as a potent inhibitor of 15-PGDH. Its ability to elevate PGE2 levels translates to significant pro-regenerative effects in various preclinical models. Newer generation inhibitors, such as (+)-SW209415 and MF-300, offer potential advantages in terms of solubility and oral bioavailability, respectively, and are being explored for specific clinical applications. The consistent findings across different research groups provide a solid foundation for the continued investigation of 15-PGDH inhibitors as a novel therapeutic strategy for a variety of conditions characterized by a need for enhanced tissue repair and regeneration.
References
- 1. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Investigating the Mechanisms of 15-PGDH Inhibitor SW033291 in Improving Type 2 Diabetes Mellitus: Insights from Metabolomics and Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of 15-PGDH Upregulates Prostaglandin E2 to Improve Aged Mouse Muscle Function – Fight Aging! [fightaging.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Epirium Bio Announces First Participants Dosed in Phase 1 Clinical Trial in Healthy Volunteers, Evaluating MF-300, a First-In-Class, Oral 15-PGDH Enzyme Inhibitor, for the Treatment of Sarcopenia - BioSpace [biospace.com]
- 12. Epirium Bio Announces Positive Phase 1 Clinical Trial Results Evaluating MF-300 in Healthy Volunteers, A First-In-Class, Oral 15-PGDH Enzyme Inhibitor, For the Treatment of Sarcopenia [businesswire.com]
- 13. 15-PGDH inhibitor(Humanwell Healthcare) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Head-to-Head Comparison of 15-PGDH Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors based on available preclinical data. This document summarizes quantitative performance data, details experimental methodologies, and visualizes relevant biological pathways to inform research and development decisions.
15-PGDH is a critical enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2).[1] Inhibition of 15-PGDH has emerged as a promising therapeutic strategy to enhance tissue regeneration and repair by elevating local PGE2 levels.[2][3] This guide focuses on a comparative analysis of three prominent 15-PGDH inhibitors: SW033291, (+)-SW209415, and MF-300.
Quantitative Performance of 15-PGDH Inhibitors
The following tables summarize the in vitro and cell-based potency of SW033291, (+)-SW209415, and MF-300. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target | Assay Type | IC50 | Ki (apparent) | Enzyme Conc. | Reference |
| SW033291 | Human 15-PGDH | Enzymatic Assay | ~1.5 nM | 0.1 nM | 6 nM | [2][4] |
| (+)-SW209415 | Human 15-PGDH | Enzymatic Assay | 1.1 nM | 0.06 nM | ~5 nM | [5] |
| MF-300 | Not explicitly stated | Not specified | Not explicitly stated | Not explicitly stated | Not specified |
Table 1: In Vitro Enzymatic Inhibition. This table compares the half-maximal inhibitory concentration (IC50) and the apparent inhibitor dissociation constant (Ki) of the selected inhibitors against recombinant human 15-PGDH.
| Inhibitor | Cell Line | Assay Type | EC50 | Fold PGE2 Increase | Reference |
| SW033291 | A549 | PGE2 Level Measurement | ~75 nM | 3.5-fold at 500 nM | [2] |
| (+)-SW209415 | A549 | PGE2 Level Measurement | ~10 nM | Not specified | [6] |
| MF-300 | Not specified | PGE2 Level Measurement | Not specified | Stabilized and increased PGE2 levels | [7] |
Table 2: Cell-Based Assay Performance. This table presents the half-maximal effective concentration (EC50) and the observed increase in PGE2 levels in cell-based assays.
In Vivo Efficacy and Observations
-
SW033291 : In mouse models, administration of SW033291 has been shown to double PGE2 levels in various tissues, including bone marrow, colon, and liver, promoting tissue regeneration in models of colitis and liver resection.[2][3]
-
(+)-SW209415 : This second-generation inhibitor demonstrated a 10,000-fold greater solubility compared to SW033291 while maintaining potent in vivo activity in accelerating hematopoietic recovery after transplantation.[5] It has also shown neuroprotective effects in models of Alzheimer's disease and traumatic brain injury.[8]
-
MF-300 : Preclinical studies in aged mice have shown that oral administration of MF-300 increases physiological levels of PGE2 in skeletal muscle, leading to increased muscle force and improved muscle quality.[7][9][10] These effects were observed to be independent of changes in muscle mass.[11]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: PGE2 Synthesis, Degradation, and Signaling Pathway.
Caption: General Experimental Workflow for 15-PGDH Inhibitor Evaluation.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the reviewed literature for the evaluation of 15-PGDH inhibitors.
In Vitro 15-PGDH Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of 15-PGDH.
-
Principle: The activity of 15-PGDH is determined by monitoring the conversion of the cofactor NAD+ to NADH, which results in an increase in fluorescence.
-
Materials:
-
Recombinant human 15-PGDH protein.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-9.0).
-
NAD+ solution.
-
PGE2 substrate solution.
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
96-well or 384-well microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the recombinant 15-PGDH enzyme in the wells of the microplate.
-
Add varying concentrations of the test inhibitor to the wells. Include control wells with solvent only (for 100% activity) and wells without enzyme (for background).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the PGE2 substrate to all wells.
-
Immediately measure the fluorescence (e.g., excitation at 340 nm and emission at 445 nm) in kinetic mode for a defined period (e.g., 5-15 minutes).
-
The rate of NADH formation is calculated from the linear portion of the kinetic curve.
-
The percent inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Cell-Based PGE2 Level Measurement Assay
This assay evaluates the ability of an inhibitor to increase PGE2 levels in a cellular context.
-
Principle: Cells that endogenously express 15-PGDH are stimulated to produce PGE2. The accumulation of PGE2 in the culture medium is measured in the presence and absence of the test inhibitor.
-
Materials:
-
A suitable cell line (e.g., A549 human lung carcinoma cells).
-
Cell culture medium and supplements.
-
A stimulant for PGE2 production (e.g., Interleukin-1β, IL-1β).
-
Test inhibitor dissolved in a suitable solvent.
-
PGE2 ELISA kit.
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Replace the culture medium with fresh medium containing the stimulant (e.g., IL-1β) and varying concentrations of the test inhibitor. Include appropriate vehicle controls.
-
Incubate the cells for a specified period to allow for PGE2 production and accumulation in the medium.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
The fold increase in PGE2 levels compared to the vehicle control is calculated for each inhibitor concentration. The EC50 value, the concentration at which 50% of the maximal increase in PGE2 is observed, can then be determined.
-
Conclusion
The 15-PGDH inhibitors SW033291, (+)-SW209415, and MF-300 have all demonstrated potent inhibition of the 15-PGDH enzyme and have shown promise in preclinical models for various therapeutic applications related to tissue regeneration and repair. While direct comparative studies are limited, the available data suggest that all three compounds are effective at increasing PGE2 levels. (+)-SW209415 offers the advantage of improved solubility over the first-generation inhibitor SW033291. MF-300 is being actively investigated for its potential in treating age-related muscle weakness. The choice of inhibitor for future research will depend on the specific therapeutic area, desired pharmacokinetic properties, and the need for oral versus other routes of administration. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of these promising therapeutic agents.
References
- 1. Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]
- 5. A second-generation 15-PGDH inhibitor promotes bone marrow transplant recovery independently of age, transplant dose and granulocyte colony-stimulating factor support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. businesswire.com [businesswire.com]
- 8. pnas.org [pnas.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Epirium Bio Announces Positive Phase 1 Clinical Trial Results Evaluating MF-300 in Healthy Volunteers, A First-In-Class, Oral 15-PGDH Enzyme Inhibitor, For the Treatment of Sarcopenia - BioSpace [biospace.com]
- 11. aijourn.com [aijourn.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 15-Pgdh-IN-1
Crucially, always consult your institution's Environmental Health and Safety (EHS) office and the specific Safety Data Sheet (SDS) for any chemical before handling and disposal. Local and institutional regulations are the primary authority for waste management.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to shield from potential splashes.
-
Lab Coat: A standard lab coat is necessary to protect clothing and skin.
-
Ventilation: Handle 15-Pgdh-IN-1 in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most research chemicals, involves careful segregation and containment. Never dispose of chemical waste down the sink or in the regular trash.[1][2]
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate waste into solid and liquid forms.
-
Solid Waste: Includes unused or expired pure compounds, contaminated consumables (e.g., weigh boats, pipette tips, gloves, and paper towels).
-
Liquid Waste: Includes solutions containing this compound, such as stock solutions, experimental media, and the first rinse of any container that held the compound.[1]
-
-
-
Container Management:
-
Use only approved, leak-proof, and chemically compatible hazardous waste containers.[1][3] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
Keep waste containers securely closed except when adding waste.[1][3]
-
Ensure separate containers for liquid and solid waste.
-
-
Labeling:
-
Clearly label all waste containers with a "Hazardous Waste" tag provided by your institution's EHS office.[2]
-
The label must include:
-
-
Waste Accumulation and Storage:
-
Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills.
-
Clean the affected area thoroughly.
-
All materials used for spill cleanup must be disposed of as hazardous solid waste.
-
For significant spills, contact your institution's EHS office immediately.[1]
-
-
Final Disposal:
III. Quantitative Data Summary
As no specific SDS is available for this compound, the following table serves as a template. Researchers should populate a similar table with data from the SDS of any specific chemical they are using.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | Consult supplier information | Supplier |
| Molecular Weight | Consult supplier information | Supplier |
| Physical State | Consult supplier information | Supplier |
| Solubility | Consult supplier information | Supplier |
| LD50 (Oral) | Consult Safety Data Sheet | SDS |
| Hazard Class | Consult Safety Data Sheet | SDS |
| Disposal Code | Consult Institutional EHS Guidelines | EHS Office |
IV. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
